TC OT 39
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNHHKZYKYNBEI-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031871 | |
| Record name | TC OT 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479232-57-0 | |
| Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TC OT 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TC-OT-39 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TC OT 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC OT 39 is a non-peptide small molecule that exhibits a complex pharmacological profile, acting as a modulator of the oxytocin and vasopressin receptor systems. Its unique activity as a partial agonist at the oxytocin receptor (OXTR) and vasopressin V2 receptor (V2R), coupled with its antagonistic activity at the vasopressin V1a receptor (V1aR), makes it a compound of significant interest for therapeutic development in various physiological and pathological contexts. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its binding affinity and functional potency at its target receptors. It is important to note the variability in reported values, which may arise from different experimental systems and assay conditions.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Source(s) |
| Oxytocin Receptor (OXTR) | 147 | [1] |
| Vasopressin V1a Receptor (V1aR) | 330 | [1][2] |
| Vasopressin V2 Receptor (V2R) | >1000 | [1] |
Table 2: Functional Potency (EC50) of this compound
| Receptor | EC50 (nM) | Activity | Source(s) |
| Oxytocin Receptor (OXTR) | 33, 180 | Partial Agonist | [2] |
| Vasopressin V2 Receptor (V2R) | 850 | Partial Agonist |
Core Mechanism of Action
This compound's mechanism of action is defined by its differential activity at three distinct G-protein coupled receptors (GPCRs):
-
Oxytocin Receptor (OXTR): As a partial agonist, this compound binds to and activates the OXTR, but with lower intrinsic efficacy than the endogenous ligand, oxytocin. This results in a submaximal cellular response. The OXTR primarily couples to the Gq/11 family of G proteins.
-
Vasopressin V1a Receptor (V1aR): this compound acts as an antagonist at the V1aR. It binds to the receptor but does not induce a conformational change leading to activation. By occupying the binding site, it blocks the action of the endogenous ligand, arginine vasopressin (AVP). The V1aR also signals through the Gq/11 pathway.
-
Vasopressin V2 Receptor (V2R): Similar to its action on the OXTR, this compound is a partial agonist at the V2R. The V2R is primarily coupled to the Gs family of G proteins.
Signaling Pathways
The multifaceted activity of this compound results in the modulation of distinct intracellular signaling cascades.
Oxytocin Receptor (OXTR) Signaling Pathway (Partial Agonism)
Upon binding of this compound to the OXTR, the Gq/11 protein is activated, though to a lesser extent than with a full agonist. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for cellular responses such as smooth muscle contraction.[3][4][5]
Vasopressin V1a Receptor (V1aR) Signaling Pathway (Antagonism)
This compound binds to the V1aR, preventing the binding of AVP. This blockade inhibits the AVP-induced activation of the Gq/11-PLC-IP3/DAG pathway, thereby preventing downstream effects such as vasoconstriction.[6][7]
Vasopressin V2 Receptor (V2R) Signaling Pathway (Partial Agonism)
This compound's partial agonism at the V2R leads to a submaximal activation of the Gs protein. Activated Gs stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as changes in water permeability in the kidneys.[8][9][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin and vasopressin receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human OXTR, V1aR, or V2R are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Radioligand Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-oxytocin for OXTR, [3H]-arginine vasopressin for V1aR and V2R) is incubated with the prepared membranes.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC50) and efficacy of this compound at the OXTR and V1aR.
Methodology:
-
Cell Culture: Cells stably expressing the human OXTR or V1aR are cultured in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Increasing concentrations of this compound are added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data are used to generate dose-response curves, from which the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined. Partial agonism is characterized by an Emax value lower than that of the endogenous full agonist.
In Vivo Rat Uterine Contractility Assay
Objective: To assess the in vivo activity of this compound on uterine contractions.
Methodology:
-
Animal Preparation: Ovariectomized female rats are treated with estrogen to induce a uterine response.
-
Tissue Isolation: The uterine horns are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Measurement: The isometric contractions of the uterine strips are recorded using a force-displacement transducer.
-
Compound Administration: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The frequency and amplitude of uterine contractions are measured. Dose-response curves are constructed to determine the potency of this compound in stimulating uterine contractions.
In Vivo Marble Burying Test for Anxiolytic-like Effects
Objective: To evaluate the potential anxiolytic-like or anti-compulsive effects of this compound in mice.
Methodology:
-
Animal Housing: Mice are individually housed in cages containing a deep layer of bedding.
-
Marble Placement: A set number of marbles (typically 20-25) are evenly placed on the surface of the bedding.
-
Compound Administration: this compound or vehicle is administered to the mice via intraperitoneal (i.p.) injection prior to the test.
-
Test Period: The mice are placed in the prepared cages and allowed to explore and interact with the marbles for a fixed period (e.g., 30 minutes).
-
Scoring: After the test period, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of an anxiolytic-like or anti-compulsive effect.[2]
In Vivo Scratching Behavior Assay
Objective: To investigate the effect of this compound on scratching behavior, which can be a model for itch or other sensory processing.
Methodology:
-
Animal Habituation: Mice are placed in individual observation chambers to acclimate for a period before the experiment.
-
Compound Administration: this compound is administered, often via intrathecal (i.t.) injection, to target the spinal cord.
-
Behavioral Observation: The number of scratching bouts, typically with the hind paw directed towards the flank, is observed and counted for a defined period following injection.
-
Data Analysis: The total number of scratches is compared between this compound-treated and vehicle-treated groups to determine the effect of the compound on scratching behavior.[11][12][13]
Summary and Conclusion
This compound is a non-peptide molecule with a distinct and complex mechanism of action, characterized by its partial agonism at the oxytocin and vasopressin V2 receptors and its antagonism of the vasopressin V1a receptor. This multifaceted pharmacological profile allows it to modulate multiple signaling pathways, including the Gq/11-PLC and Gs-cAMP cascades. The in vitro and in vivo experimental data demonstrate its ability to elicit a range of physiological responses, from uterine contraction to behavioral effects such as reduced anxiety-like behavior and induction of scratching. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the further development and potential therapeutic application of this compound and similar molecules in various clinical settings. The provided experimental protocols serve as a foundation for researchers aiming to further investigate the properties of this intriguing compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. What are AVPR1A antagonists and how do they work? [synapse.patsnap.com]
- 7. What are the therapeutic applications for AVPR1A antagonists? [synapse.patsnap.com]
- 8. Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-dependent protein kinase activation affects vasopressin V2-receptor number and internalization in LLC-PK1 renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin V2 receptor mRNA expression and cAMP accumulation in aging rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iasp-pain.org [iasp-pain.org]
TC OT 39: A Selective Non-Peptide Agonist of the Oxytocin Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TC OT 39 is a potent and selective, non-peptide partial agonist of the oxytocin receptor (OTR), a G-protein coupled receptor centrally involved in a myriad of physiological processes including uterine contraction, lactation, and complex social behaviors. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized using detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development investigating the therapeutic potential of selective oxytocin receptor modulation.
Introduction
The oxytocin receptor is a well-established therapeutic target for conditions related to parturition and lactation.[1] More recently, its role in modulating social cognition and behavior has garnered significant interest, opening avenues for the development of novel therapeutics for psychiatric and neurodevelopmental disorders. This compound emerges as a valuable pharmacological tool in this context. As a non-peptide agonist, it offers potential advantages in terms of oral bioavailability and blood-brain barrier permeability over native oxytocin.[2] This guide synthesizes the current knowledge on this compound, providing a detailed examination of its receptor selectivity, functional activity, and the underlying molecular mechanisms.
Physicochemical Properties
This compound is a synthetic small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₀N₈O₂S | [3] |
| Molecular Weight | 600.78 g/mol | [3] |
| CAS Number | 479232-57-0 | [3] |
| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO | [3] |
| Purity | ≥97% (HPLC) | [4] |
| Storage | Store at -20°C | [4] |
Pharmacological Profile: Quantitative Data
The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity and functional potency at the human oxytocin and vasopressin receptors.
Receptor Binding Affinity
The affinity of this compound for the oxytocin receptor (OTR) and the vasopressin 1a (V₁ₐR) receptor was determined through competitive radioligand binding assays.
| Receptor | Radioligand | Kᵢ (nM) | Reference |
| Human OTR | [³H]-Oxytocin | Not explicitly stated, but antagonism at V₁ₐR is noted. | |
| Human V₁ₐR | [³H]-Vasopressin | 330 | [4] |
| Human V₂R | Not explicitly stated | >1000 | [5] |
Note: While primarily an OTR agonist, this compound also exhibits antagonist activity at the V₁ₐ receptor.[4]
Functional Activity
The agonist activity of this compound at the oxytocin and vasopressin V₂ receptors was quantified using a functional reporter gene assay.
| Receptor | Assay Type | EC₅₀ (nM) | Reference |
| Human OTR | NFAT-Luciferase Reporter Gene Assay | 33 - 180 | [6][7] |
| Human V₂R | Not explicitly stated | 850 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the human oxytocin and vasopressin V₁ₐ receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing either the human OTR or V₁ₐR are cultured to ~80-90% confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable assay buffer and protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of the appropriate radioligand ([³H]-Oxytocin for OTR or [³H]-Vasopressin for V₁ₐR) is incubated with the cell membrane preparation.
-
Increasing concentrations of this compound (or a reference compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled native ligand (oxytocin or vasopressin).
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
NFAT-Luciferase Reporter Gene Assay
Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the human oxytocin receptor.
Methodology:
-
Cell Culture and Transfection:
-
CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.[6]
-
Cells are transiently co-transfected with an expression vector for the human oxytocin receptor and a reporter plasmid containing the firefly luciferase gene under the control of a Nuclear Factor of Activated T-cells (NFAT) response element.
-
-
Agonist Stimulation:
-
After an appropriate incubation period to allow for receptor and reporter gene expression (e.g., 24-48 hours), the cells are treated with increasing concentrations of this compound or a reference agonist (e.g., oxytocin).
-
A vehicle control (e.g., DMSO) is included to determine the basal level of luciferase activity.
-
-
Luciferase Activity Measurement:
-
Following stimulation for a defined period (e.g., 4-6 hours), the cells are lysed.
-
A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.
-
The luminescence produced by the luciferase-catalyzed reaction is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is normalized to a control (e.g., vehicle-treated cells).
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
In Vivo Rat Uterine Contraction Assay
Objective: To assess the uterotonic activity of this compound in vivo.
Methodology:
-
Animal Preparation:
-
Female Sprague-Dawley rats in estrus are used.
-
The rats are anesthetized, and a catheter is placed in the jugular vein for intravenous administration of compounds.
-
A water-filled balloon-tipped cannula is inserted into one of the uterine horns to monitor intrauterine pressure changes, which reflect uterine contractions.
-
-
Experimental Procedure:
-
After a stabilization period to establish a baseline of spontaneous uterine activity, this compound is administered intravenously as a bolus injection at various doses.
-
Uterine contractile activity is continuously recorded for a defined period following drug administration.
-
A positive control, such as oxytocin, is typically used to confirm the responsiveness of the preparation.
-
-
Data Analysis:
-
The uterine contractile response is quantified by measuring the area under the curve (AUC) of the pressure recordings over a specific time interval.
-
The dose-response relationship for this compound-induced uterine contractions is determined.
-
Signaling Pathways
The oxytocin receptor primarily couples to Gαq/11 G-proteins.[1][4] Activation of the OTR by an agonist like this compound is expected to initiate the canonical Gq signaling cascade.
Gq/11-PLC-IP₃-Ca²⁺ Signaling Pathway
Upon binding of this compound to the OTR, the following intracellular events are initiated:
-
G-protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the βγ-subunits and activates phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Experimental and Logical Workflows
Workflow for In Vitro Characterization of this compound
The in vitro characterization of this compound follows a logical progression from assessing its binding properties to determining its functional activity.
Conclusion
This compound is a well-characterized, selective non-peptide agonist of the oxytocin receptor with demonstrated in vitro and in vivo activity. Its pharmacological profile, detailed in this guide, makes it an invaluable tool for investigating the diverse physiological roles of the oxytocin system. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers to design and interpret studies utilizing this compound. Further research into the downstream signaling effects of this compound and its in vivo efficacy in various models will continue to elucidate its therapeutic potential.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Vasopressin V1a Receptor Antagonist Activity of TC OT 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC OT 39 is a non-peptide molecule recognized for its complex pharmacological profile, acting as a partial agonist at the oxytocin receptor (OTR) and vasopressin V2 receptor, and notably, as an antagonist at the vasopressin V1a receptor.[1][2] This dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of the oxytocin and vasopressin systems, which are implicated in a wide array of physiological and pathological processes, including social behavior, cardiovascular function, and uterine contractility. This technical guide provides a comprehensive overview of the V1a receptor antagonist activity of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound exhibits a distinct affinity and functional activity profile across different G protein-coupled receptors (GPCRs) of the oxytocin and vasopressin family. Its antagonist activity at the V1a receptor is a key feature of its pharmacological identity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the human vasopressin V1a, vasopressin V2, and oxytocin receptors.
| Receptor | Parameter | Value (nM) | Compound Activity | Reference |
| Vasopressin V1a | K_i_ | 330 | Antagonist | [1][2] |
| Vasopressin V2 | EC_50_ | 850 | Partial Agonist | [1] |
| Oxytocin | EC_50_ | 33 | Partial Agonist | [1] |
K_i_ (Inhibition Constant): The concentration of a competing ligand (in this case, this compound) that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower K_i_ value indicates a higher binding affinity.
EC_50_ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Vasopressin V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a canonical G protein-coupled receptor that primarily signals through the G_q/11_ family of G proteins.[3][4] Upon binding of an agonist, such as arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of G_q/11_. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into two second messengers: inositol 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ diffuses through the cytoplasm to bind to IP_3_ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^2+^). The elevated cytosolic Ca^2+^, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.[4] As an antagonist, this compound binds to the V1a receptor but does not induce this signaling cascade; instead, it prevents the binding and action of the endogenous agonist, AVP.
Caption: V1a Receptor Gq Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The characterization of this compound as a V1a receptor antagonist involves a series of in vitro and in vivo experiments. The following sections provide detailed, representative methodologies for these key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i_) of this compound for the V1a receptor. It involves a competition experiment between a radiolabeled V1a receptor ligand (e.g., [^3^H]-Arginine Vasopressin) and unlabeled this compound.
Materials:
-
Membrane preparations from cells expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [^3^H]-Arginine Vasopressin ([^3^H]-AVP)
-
Unlabeled competitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2_, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl_2_, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A constant concentration of [^3^H]-AVP (typically at its K_d_ value)
-
Varying concentrations of this compound or vehicle (for total binding)
-
Membrane preparation (protein concentration optimized for the assay)
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled AVP.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay to Determine V1a Receptor Affinity.
Functional Assay: Calcium Flux Measurement
This assay determines the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Arginine Vasopressin (AVP) as the agonist
-
This compound as the antagonist
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Seed the V1a receptor-expressing cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of AVP (typically the EC_80_ concentration) into the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve.
-
Plot the response as a function of the this compound concentration to determine the IC_50_ for the inhibition of the AVP-induced calcium signal.
Caption: Workflow for a Calcium Flux Functional Assay to Assess V1a Receptor Antagonism.
In Vivo Assay: Rat Uterine Contraction Model
This in vivo assay assesses the ability of this compound to antagonize oxytocin- or vasopressin-induced uterine contractions in rats, providing evidence of its physiological effect.[5]
Materials:
-
Female Sprague-Dawley rats, estrus-synchronized
-
Anesthetic (e.g., urethane)
-
Oxytocin or Arginine Vasopressin
-
This compound
-
Saline solution
-
Intrauterine pressure catheter
-
Pressure transducer and data acquisition system
-
Intravenous cannulation supplies
Procedure:
-
Anesthetize an estrus-synchronized female rat.
-
Insert an intravenous cannula (e.g., in the jugular vein) for drug administration.
-
Surgically expose the uterus and insert a saline-filled catheter into the uterine horn to measure intrauterine pressure.
-
Connect the catheter to a pressure transducer to record uterine contractions.
-
Allow the animal to stabilize and record baseline uterine activity.
-
Administer a bolus intravenous injection of oxytocin or AVP to induce uterine contractions and establish a control response.
-
After the uterine activity returns to baseline, administer a predetermined dose of this compound intravenously.
-
After a suitable pre-treatment time, administer the same dose of oxytocin or AVP again.
-
Record the uterine response and compare the magnitude of the contractions before and after the administration of this compound.
-
The percentage inhibition of the contractile response is calculated to determine the in vivo antagonist activity of this compound.
Conclusion
This compound is a multifaceted pharmacological agent with significant antagonist activity at the vasopressin V1a receptor. Its ability to block the G_q_-mediated signaling cascade initiated by AVP makes it a valuable research tool for investigating the physiological roles of the V1a receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other potential V1a receptor antagonists, from determining their binding affinity to assessing their functional effects in both in vitro and in vivo settings. Further research into the nuanced interactions of this compound with its various targets will continue to illuminate the complex interplay of the oxytocin and vasopressin systems.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
structure and chemical properties of TC OT 39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TC OT 39, a potent non-peptide modulator of the oxytocin and vasopressin receptor systems.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central pyrazolobenzodiazepine core linked to a substituted phenyl ring, which in turn is connected to a pyrrolidine carboxamide moiety bearing a hexahydro-diazepine-thioxomethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₀N₈O₂S | [2] |
| Molecular Weight | 600.78 g/mol | [2] |
| CAS Number | 479232-57-0 | [2] |
| Appearance | Solid | - |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO | [2] |
| Storage | Store at -20°C | [2] |
Biological Activity
This compound is a potent and selective non-peptide ligand for the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). It acts as a partial agonist at the oxytocin receptor and a competitive antagonist at the vasopressin V1a receptor.[2] This dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of these two important neuropeptide systems.
Table 2: Pharmacological Profile of this compound
| Target | Activity | EC₅₀ (nM) | Kᵢ (nM) | Source |
| Oxytocin Receptor (OTR) | Partial Agonist | 33 | - | [2] |
| Vasopressin V1a Receptor (V1aR) | Antagonist | - | 330 | [2] |
| Vasopressin V2 Receptor (V2R) | Partial Agonist | 850 | - | [2] |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with G-protein coupled receptors (GPCRs), which trigger intracellular signaling cascades.
Oxytocin Receptor (OTR) Signaling Pathway (Agonism)
As a partial agonist of the OTR, this compound activates downstream signaling pathways, albeit to a lesser extent than the endogenous ligand, oxytocin. The OTR primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of social behavior.
Figure 1: Oxytocin Receptor Signaling Pathway Activation by this compound.
Vasopressin V1a Receptor (V1aR) Signaling Pathway (Antagonism)
This compound acts as an antagonist at the V1aR, blocking the effects of the endogenous ligand, arginine vasopressin (AVP). The V1aR also primarily couples to Gq/11 proteins. By binding to the receptor without activating it, this compound prevents AVP from initiating the PLC-IP₃/DAG signaling cascade. This inhibitory action can influence processes such as vasoconstriction, social recognition, and anxiety-related behaviors.
Figure 2: Vasopressin V1a Receptor Signaling Pathway Antagonism by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature, notably by Pitt et al. (2004) and Frantz et al. (2010).[2] The following provides a summarized workflow for key experimental procedures.
Synthesis Workflow
The synthesis of this compound is a multi-step process involving the preparation of key intermediates, including the pyrazolobenzodiazepine core and the functionalized pyrrolidine moiety, followed by their coupling.
References
An In-Depth Technical Guide on the Role of TC OT 39 in Social Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TC OT 39, a non-peptide oxytocin receptor partial agonist, and its role and potential applications in the study of social behavior. Given the limited direct research on this compound in complex social paradigms, this document also incorporates data and protocols from studies on similar non-peptide oxytocin receptor modulators to provide a thorough understanding of its potential experimental utility.
Introduction to this compound
This compound is a potent, non-peptide molecule that acts as a partial agonist at the oxytocin receptor (OTR) and an antagonist at the vasopressin 1a (V1a) receptor.[1][2] Its unique pharmacological profile makes it a valuable tool for dissecting the nuanced roles of the oxytocinergic and vasopressinergic systems in regulating social behaviors. The dual action of this compound allows for the investigation of the specific contributions of OTR activation in the presence of V1a receptor blockade.
Pharmacological Profile of this compound
A clear understanding of the binding affinities and functional activities of this compound at its target receptors is crucial for designing and interpreting social behavior studies.
| Receptor | Affinity (Ki) / Potency (EC50) | Action |
| Oxytocin Receptor (OTR) | EC50 = 33 nM | Partial Agonist |
| Vasopressin 1a Receptor (V1aR) | Ki = 330 nM | Antagonist |
| Vasopressin 2 Receptor (V2R) | EC50 = 850 nM | Partial Agonist |
Table 1: Pharmacological data for this compound, summarizing its activity at oxytocin and vasopressin receptors.[1][2]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like this compound, a cascade of intracellular events is initiated, leading to various cellular responses that underpin social behaviors.
Caption: Oxytocin Receptor Signaling Cascade.
Experimental Protocols in Social Behavior Studies
While direct studies of this compound in complex social paradigms are limited, its pharmacological profile suggests its utility in a range of behavioral assays. The following are detailed protocols for key experiments, including a study where this compound was used, and others where its application can be inferred based on studies with similar non-peptide OTR agonists.
This test is often used to assess anxiety-like and repetitive behaviors, which can be relevant to social deficits. This compound has been shown to induce scratching, a behavior that can be quantified in a similar manner to marble burying.[3]
-
Objective: To assess the effect of this compound on repetitive and anxiety-like behaviors.
-
Materials:
-
Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm)
-
Bedding (e.g., corncob or sawdust), 5 cm deep
-
20 glass marbles (approx. 1.5 cm diameter)
-
This compound solution
-
Vehicle solution (e.g., saline or DMSO)
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A dose of 0.1 nmol (intrathecal) has been used to elicit scratching behavior.[3]
-
Place the mouse individually into the test cage with 20 marbles evenly spaced on the surface of the bedding.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
After the session, gently remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Compare the number of buried marbles between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Caption: Marble Burying Experimental Workflow.
This widely used test assesses sociability and preference for social novelty. While no studies have reported using this compound in this paradigm, the non-peptide OTR agonist WAY-267464 has been shown to increase social preference in rats.[4]
-
Objective: To evaluate the effect of this compound on sociability and social novelty preference.
-
Materials:
-
Three-chambered apparatus (typically a rectangular box divided into three equal chambers with openings between them)
-
Two small, transparent wire cages for holding stimulus mice
-
Age- and sex-matched stimulus mice
-
This compound solution and vehicle
-
-
Procedure:
-
Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Sociability Test (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers.
-
Social Novelty Test (10 minutes): Place a new unfamiliar "stranger 2" mouse in the previously empty wire cage. The "stranger 1" mouse remains in its cage. Place the test mouse back in the center chamber and allow it to explore.
-
-
Drug Administration: Administer this compound or vehicle prior to the habituation phase. The timing of administration should be based on the pharmacokinetic profile of the compound. For WAY-267464, intraperitoneal injections were given 30 minutes before testing.[5]
-
Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Sociability is determined by a greater amount of time spent with the stranger mouse compared to the empty cage. Social novelty preference is indicated by more time spent with the novel stranger mouse compared to the familiar one.
Caption: Three-Chamber Social Interaction Workflow.
This test assesses an animal's ability to remember a previously encountered conspecific. The non-peptide OTR agonist LIT-001 has shown pro-social and pro-cognitive effects, suggesting its utility in this paradigm.[6]
-
Objective: To determine the effect of this compound on social memory.
-
Materials:
-
Test arena (e.g., a clean standard mouse cage)
-
Juvenile stimulus mice
-
This compound solution and vehicle
-
-
Procedure:
-
Habituation: Place the test mouse in the test arena for 30 minutes.
-
Sample Phase (Trial 1): Introduce a juvenile stimulus mouse into the arena for a 4-minute interaction period.
-
Inter-Trial Interval (ITI): Remove the stimulus mouse. The ITI can be varied to test short-term (e.g., 30 minutes) or long-term (e.g., 24 hours) memory.
-
Test Phase (Trial 2): Re-introduce the now-familiar stimulus mouse along with a novel juvenile stimulus mouse. Allow the test mouse to interact for 4 minutes.
-
-
Drug Administration: Administer this compound or vehicle before the sample phase.
-
Data Analysis: Record the amount of time the test mouse spends investigating (e.g., sniffing) each of the stimulus mice in the test phase. A preference for the novel mouse indicates successful social recognition. A discrimination index can be calculated: (Time with novel mouse - Time with familiar mouse) / (Total investigation time).
Caption: Social Recognition Test Workflow.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and the comparable non-peptide OTR agonist WAY-267464.
| Compound | Behavioral Test | Species | Dose | Route | Effect | Reference |
| This compound | Scratching Behavior | Mouse | 0.1 nmol | Intrathecal | Increased scratching bouts | [3] |
| WAY-267464 | Social Preference | Rat | 100 mg/kg | i.p. | Increased time with live rat | [4][7] |
| WAY-267464 | Locomotor Activity | Rat | 100 mg/kg | i.p. | Suppressed activity | [4][7] |
Table 2: Summary of quantitative data from social behavior studies involving this compound and a similar non-peptide OTR agonist.
Conclusion and Future Directions
This compound presents a valuable pharmacological tool for investigating the roles of the oxytocin and vasopressin systems in social behavior. Its partial agonism at the OTR and antagonism at the V1aR allow for a targeted approach to understanding the complexities of social neuroscience. While direct evidence for its effects in complex social paradigms is currently limited, the data from related non-peptide agonists suggest that this compound is likely to modulate sociability and social memory.
Future research should focus on systematically evaluating this compound in a broader range of social behavior assays, including the three-chamber social interaction test and the social recognition test. Dose-response studies will be critical to fully characterize its behavioral effects. Furthermore, exploring its impact in animal models of social deficits, such as those relevant to autism spectrum disorder and schizophrenia, could provide valuable insights for the development of novel therapeutics. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute such studies, ultimately advancing our understanding of the neurobiology of social behavior.
References
- 1. Role of oxytocin receptors in modulation of fear by social memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIT-001, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-social and pro-cognitive effects of LIT-001, a novel oxytocin receptor agonist in a neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of TC OT 39: A Technical Overview of its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Abstract
TC OT 39 is a synthetic, non-peptide small molecule that has garnered interest for its selective modulation of the oxytocinergic and vasopressinergic systems, key players in a wide array of central nervous system (CNS) functions. This technical guide provides a comprehensive analysis of the known CNS effects of this compound, with a focus on its receptor pharmacology, downstream signaling mechanisms, and observed behavioral outcomes in preclinical models. This document synthesizes the current understanding of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to support further research and development in neuropharmacology.
Introduction
The neuropeptide oxytocin is a critical regulator of social cognition, emotional processing, and complex behaviors such as pair-bonding and maternal care.[1][2] Its receptor, the oxytocin receptor (OTR), is a G-protein coupled receptor (GPCR) widely expressed throughout the central nervous system.[3][4] The therapeutic potential of targeting the oxytocinergic system for neuropsychiatric disorders has driven the development of novel OTR ligands. This compound has emerged as a significant tool compound in this endeavor. It is a non-peptide partial agonist of the OTR and also exhibits antagonistic properties at the vasopressin V1a receptor (V1aR), another closely related GPCR involved in social behaviors and anxiety.[1][5] This dual activity profile makes this compound a compound of interest for dissecting the intricate interplay between these two neuropeptide systems in the CNS.
Receptor Pharmacology and Binding Profile
This compound's interaction with the oxytocin and vasopressin receptors has been characterized through various in vitro binding and functional assays. Its binding affinities and functional potencies are summarized in the table below.
| Receptor | Parameter | Value (nM) | Assay Type | Reference |
| Oxytocin Receptor (OTR) | EC50 | 180 | Functional Assay | [6] |
| Oxytocin Receptor (OTR) | EC50 | 33 | Functional Assay | [7] |
| Oxytocin Receptor (OTR) | Ki | 147 | Binding Assay | [5] |
| Vasopressin V1a Receptor (V1aR) | Ki | 330 | Binding Assay | [6][8] |
| Vasopressin V2 Receptor (V2R) | EC50 | 850 | Functional Assay | [7] |
| Vasopressin V2 Receptor (V2R) | Ki | >1000 | Binding Assay | [5] |
Table 1: Quantitative Receptor Binding and Functional Data for this compound. This table summarizes the reported EC50 and Ki values for this compound at the human oxytocin and vasopressin receptors.
Central Nervous System Effects and Behavioral Outcomes
Preclinical studies in rodent models have revealed a range of CNS effects elicited by this compound administration. These findings highlight its potential to modulate anxiety, pain perception, and social behaviors.
Anxiolytic and Sedative Effects
In mouse models, this compound has demonstrated anxiolytic-like and sedative properties.[6] Intraperitoneal administration of this compound was shown to significantly decrease marble-burying behavior, a common assay for assessing anxiety-like and obsessive-compulsive behaviors in rodents.[6] At higher doses, overt sedative effects were observed.[6]
Analgesic Effects
Intrathecal administration of this compound has been shown to produce significant anti-hyperalgesia in rat models of inflammatory pain.[3][5] This effect was observed in both male and female rats, suggesting that as a non-peptide agonist, it may be resistant to degradation by insulin-regulated aminopeptidase (IRAP), which has been implicated in sex-specific differences in oxytocin's analgesic effects.[3][5] The anti-hyperalgesic effects of this compound were blocked by the OTR antagonist atosiban, confirming the primary involvement of OTR in this action.[5]
Social Behavior
Interestingly, despite its activity at the OTR, this compound did not demonstrate pro-social efficacy in the BALB/cByJ mouse model of autism-like social deficits.[1][9] This finding suggests a complex relationship between OTR agonism and the modulation of social behavior, which may be dependent on the specific ligand, downstream signaling pathways, and the particular behavioral paradigm.
Signaling Pathways
The oxytocin receptor is a canonical Gq-protein coupled receptor.[3] Upon agonist binding, it primarily activates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] There is also evidence that OTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuronal plasticity and behavioral regulation.[11]
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Oxytocin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 4. CNS Region-Specific Oxytocin Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Barriers and Breakthroughs in Targeting the Oxytocin System to Treat Alcohol Use Disorder [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Oxytocin Systems with TC OT 39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TC OT 39, a non-peptide oxytocin receptor agonist, for its application in investigating the function of oxytocin systems. This document outlines its pharmacological profile, details key experimental protocols for its characterization, and visualizes associated signaling pathways and workflows.
Core Compound Profile: this compound
This compound is a synthetic, non-peptide molecule that acts as a partial agonist at the oxytocin receptor (OTR) and an antagonist at the vasopressin 1a receptor (V1aR).[1] Its distinct pharmacological profile makes it a valuable tool for dissecting the roles of the oxytocin system in various physiological and pathological processes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interaction with the oxytocin and vasopressin receptors.
Table 1: In Vitro Receptor Affinity and Potency of this compound
| Receptor | Assay Type | Parameter | Value (nM) | Species | Reference |
| Oxytocin Receptor (OTR) | Functional Assay | EC50 | 33 | Human | |
| Oxytocin Receptor (OTR) | Functional Assay | EC50 | ~100 | Not Specified | [2] |
| Vasopressin 1a Receptor (V1aR) | Binding Assay | Ki | 330 | Human | [1] |
| Vasopressin 2 Receptor (V2R) | Functional Assay | EC50 | 850 | Human |
Table 2: In Vivo Behavioral Effects of this compound
| Animal Model | Behavior Assessed | Dose | Route of Administration | Effect | Reference |
| BALB/cByJ Mice | Social Deficits | Not Specified | Intraperitoneal | No improvement in social deficits | [3][4] |
| Rats | Inflammatory Hyperalgesia | 12.5 nmol | Intrathecal | Significant anti-hyperalgesia | [1] |
| Mice | Itch-Scratching Behavior | 0.1 nmol | Intrathecal | Induction of significant scratching behavior | [5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the oxytocin receptor and representative experimental workflows for characterizing this compound.
Caption: Canonical Gq/11 signaling pathway of the oxytocin receptor activated by this compound.
Caption: Generalized workflow for an in vitro functional assay to determine the potency of this compound.
Caption: A representative workflow for an in vivo behavioral experiment using this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on established methods and information from primary literature.
In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the human vasopressin 1a receptor (V1aR).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1aR.
-
Radioligand: [3H]-Arginine Vasopressin.
-
Non-specific binding control: Unlabeled Arginine Vasopressin.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes expressing V1aR.
-
[3H]-Arginine Vasopressin at a concentration near its Kd.
-
Either this compound, unlabeled vasopressin (for non-specific binding), or buffer (for total binding).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Calcium Mobilization or Reporter Gene Assay)
Objective: To determine the functional potency (EC50) of this compound at the human oxytocin receptor (OTR).
Materials:
-
A cell line stably expressing the human OTR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a reporter gene construct (e.g., CRE-luciferase).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound: this compound.
-
Positive control: Oxytocin.
-
A fluorescent plate reader or luminometer.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
If using a calcium mobilization assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and oxytocin in the assay buffer.
-
Add the compound dilutions to the respective wells.
-
Measure the response (fluorescence or luminescence) over time using a plate reader.
-
For calcium mobilization, the peak fluorescence intensity is typically used as the measure of response. For reporter gene assays, the luminescence is measured after an appropriate incubation period (e.g., 3-6 hours).
-
Generate concentration-response curves and determine the EC50 values for this compound and oxytocin using non-linear regression.
In Vivo Uterine Contraction Assay (Rat Model)
Objective: To assess the in vivo activity of this compound on uterine contractility.
Materials:
-
Female rats in estrus.
-
Anesthetic (e.g., urethane).
-
Intrauterine balloon catheter.
-
Pressure transducer and data acquisition system.
-
This compound.
-
Oxytocin (for inducing contractions).
-
Saline (vehicle).
Procedure:
-
Anesthetize the rat and maintain its body temperature.
-
Insert a saline-filled balloon catheter into one uterine horn.
-
Connect the catheter to a pressure transducer to record intrauterine pressure changes.
-
Allow the preparation to stabilize.
-
Administer this compound or vehicle intravenously or intraperitoneally.
-
After a set period, administer oxytocin to induce uterine contractions.
-
Record the frequency and amplitude of uterine contractions for a defined period.
-
Analyze the data to determine the effect of this compound on oxytocin-induced uterine activity.
In Vivo Itch-Scratching Behavior Assay (Mouse Model)
Objective: To evaluate the effect of this compound on itch-related behavior.[5][6]
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before testing.
-
Administer this compound or vehicle via intrathecal injection.[5][6]
-
Immediately after injection, place the mice back into the observation chambers.
-
Video record the behavior of the mice for a specified duration (e.g., 30 minutes).
-
A trained observer, blind to the treatment conditions, should score the number of scratching bouts directed towards the hindquarters.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the scratching behavior between the this compound and vehicle groups.
References
- 1. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and this compound, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Barriers and Breakthroughs in Targeting the Oxytocin System to Treat Alcohol Use Disorder [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Prosocial effects of an oxytocin metabolite, but not synthetic oxytocin receptor agonists, in a mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with TC OT 39 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TC OT 39, a selective oxytocin receptor (OXTR) agonist and vasopressin V1a receptor (V1aR) antagonist, for in vivo research in rodents. Detailed protocols for specific applications, data presentation tables, and signaling pathway diagrams are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent, non-peptide small molecule that acts as a partial agonist at the oxytocin receptor and an antagonist at the vasopressin V1a receptor.[1][2][3] This dual activity makes it a valuable tool for dissecting the roles of these two related but distinct signaling systems in various physiological and behavioral processes. In vivo studies in rodents have begun to explore its effects on anxiety-like and itching behaviors.[2][4]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₂H₄₀N₈O₂S[1] |
| Molecular Weight | 600.78 g/mol [1] |
| CAS Number | 479232-57-0[1] |
Pharmacological Profile
This compound exhibits a distinct pharmacological profile, acting on two key receptors of the nonapeptide family.
| Receptor | Action | Affinity/Potency |
| Oxytocin Receptor (OXTR) | Partial Agonist | EC₅₀ = 33 nM[1] |
| Vasopressin V1a Receptor (V1aR) | Antagonist | Kᵢ = 330 nM[1] |
| Vasopressin V2 Receptor (V2R) | Partial Agonist | EC₅₀ = 850 nM[1] |
Signaling Pathways
This compound modulates downstream signaling cascades by interacting with OXTR and V1aR, both of which are G-protein coupled receptors (GPCRs). The activation of OXTR and inhibition of V1aR can lead to complex cellular responses.
In Vivo Applications and Protocols
Currently, published in vivo studies in rodents have focused on the domains of anxiety and itch. The following sections provide detailed protocols based on these studies.
Assessment of Anxiety-Like Behavior: Marble Burying Test in Mice
This protocol is adapted from a study investigating the anxiolytic-like effects of this compound.[2] The marble burying test is used to assess repetitive and compulsive-like digging behavior, which can be indicative of anxiety in rodents.[5][6][7]
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Bedding (e.g., corncob, aspen chips), approximately 5 cm deep
-
Glass marbles (approximately 1.5 cm in diameter), 20 per cage
-
Syringes and needles for administration
Protocol:
-
Animal Model: C57BL/6J mice are a commonly used strain for this assay.[2] House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimation before the experiment.
-
This compound Preparation and Administration:
-
This compound is soluble in DMSO and 1eq. HCl.[1] For in vivo use, a stock solution in DMSO can be prepared and then further diluted in sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
A study has reported using doses of 50 mg/kg and 75 mg/kg.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Experimental Procedure:
-
Prepare the test cages by adding 5 cm of clean bedding and placing 20 marbles evenly on the surface.
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the mice.
-
30 minutes after injection, place a single mouse in each prepared cage.
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis:
-
Compare the number of buried marbles between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
Quantitative Data Summary from Literature:
| Species/Strain | Route | Dose (mg/kg) | Dosing Regimen | Main Finding | Reference |
| C57BL/6J mice | i.p. | 50 | 4 times over 8-9 days | Significantly decreased marble burying | [2] |
| C57BL/6J mice | i.p. | 75 | 4 times over 8-9 days | Overt sedative-like effects | [2] |
Assessment of Itch-Related Behavior: Scratching Test in Mice
This protocol is based on a study that investigated the role of the oxytocin system in itch.[8] this compound was used to assess the effect of an OXTR agonist on scratching behavior.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Observation chambers
-
Video recording equipment
-
Syringes and needles for administration
Protocol:
-
Animal Model: Adult male C57BL/6 mice have been used in these studies.[8]
-
This compound Preparation and Administration:
-
Dissolve this compound in sterile saline for intrathecal (i.t.) administration.
-
A dose of 0.1 nmol in a volume of 5 µL has been reported.[8]
-
-
Experimental Procedure:
-
Habituate the mice to the observation chambers for several sessions before the test day.
-
On the test day, allow the mice to acclimate to the chamber for at least 15 minutes.
-
Administer this compound or vehicle intrathecally.
-
Immediately after injection, start video recording the behavior of the mice for 30 minutes.[8]
-
-
Data Analysis:
-
Manually or with the aid of behavioral analysis software, count the number of scratching bouts directed towards the injection site during the observation period.
-
Compare the number of scratches between the treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Quantitative Data Summary from Literature:
| Species/Strain | Route | Dose (nmol) | Observation Period | Main Finding | Reference |
| C57BL/6 mice | i.t. | 0.1 | 30 minutes | Caused significant scratching behavior | [8] |
Pharmacokinetics and Brain Penetrance
Recommendations for Researchers:
-
Due to the lack of specific pharmacokinetic data, it is highly recommended to conduct pilot studies to determine the optimal timing of administration relative to behavioral testing for your specific experimental paradigm.
-
Consider performing pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life in your animal model.[11]
-
If central effects are being investigated, assessing the brain-to-plasma concentration ratio is crucial to confirm target engagement in the central nervous system.
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo roles of the oxytocin and vasopressin V1a receptor systems in rodents. The provided protocols for assessing anxiety-like and itch-related behaviors offer a starting point for researchers. However, due to the limited publicly available pharmacokinetic data, careful consideration of dosing and timing is essential for the design of robust and reproducible in vivo studies. Future research characterizing the pharmacokinetic profile and exploring the efficacy of this compound in a wider range of behavioral and physiological models will further elucidate its therapeutic potential.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]
- 5. mmpc.org [mmpc.org]
- 6. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evidence for non-linear pharmacokinetics of oxytocin in anesthetizetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes: Preparing TC OT 39 Stock Solutions with DMSO
Introduction
TC OT 39 is a potent, non-peptide partial agonist for the oxytocin receptor (OTR) and an antagonist for the V1a vasopressin receptor.[1][2] Specifically, it demonstrates EC50 values of 33 nM for the oxytocin receptor and 850 nM for the V2 vasopressin receptor, alongside a Ki of 330 nM for the V1a vasopressin receptor.[2] Due to its role in modulating these critical signaling pathways, this compound is a valuable tool in research, particularly in studies related to uterine response and neurological functions.[3][4]
Accurate and consistent preparation of stock solutions is paramount for achieving reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound, offering high solubility.[5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Quantitative data for this compound is summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 600.78 g/mol | |
| Formula | C₃₂H₄₀N₈O₂S | |
| CAS Number | 479232-57-0 | |
| Purity | ≥97% | |
| Appearance | Powder | [5] |
| Max Solubility in DMSO | 100 mM | [2] |
| Storage (Solid) | -20°C, desiccated |[5] |
Table 2: DMSO Volumes for Common Stock Concentrations
This table provides the required volume of DMSO to add to a specific mass of this compound to achieve a desired stock concentration. Calculations are based on a molecular weight of 600.78 g/mol .[1] For batch-specific molecular weights, refer to the Certificate of Analysis provided by the supplier.[1]
| Desired Concentration | Mass of this compound: 1 mg | Mass of this compound: 5 mg | Mass of this compound: 10 mg |
| 1 mM | 1.66 mL | 8.32 mL | 16.65 mL |
| 5 mM | 0.33 mL | 1.66 mL | 3.33 mL |
| 10 mM | 0.17 mL | 0.83 mL | 1.66 mL |
| 50 mM | 0.03 mL | 0.17 mL | 0.33 mL |
| 100 mM | 0.017 mL | 0.083 mL | 0.17 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution from 5 mg of solid this compound.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Perform all steps in a properly functioning chemical fume hood.
Materials and Equipment:
-
This compound solid powder (5 mg)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated precision balance
-
Sterile, amber, or light-protected vials with tight-sealing caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibration: Allow the vial containing the solid this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[6]
-
Weighing: Accurately weigh 5 mg of this compound powder and transfer it into a sterile vial.
-
Solvent Calculation: Based on Table 2, 0.83 mL (830 µL) of DMSO is required to prepare a 10 mM solution from 5 mg of this compound.
-
Dissolution: Carefully add 830 µL of anhydrous DMSO to the vial containing the compound.
-
Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[6]
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Final Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6][7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
This compound acts as a partial agonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR).[4] The primary signaling cascade initiated by OTR activation involves the Gq/11 alpha-subunit.[4] This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which mediates many of the downstream physiological effects.[4]
Caption: Oxytocin receptor signaling pathway activated by this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]
- 5. This compound | CAS:479232-57-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. Tc-ot-39|CAS 479232-57-0|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for TC OT 39 in Murine Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TC OT 39, a selective oxytocin receptor (OXTR) agonist, in behavioral experiments in mice. This document includes recommended dosage ranges, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Introduction to this compound
This compound is a non-peptide agonist of the oxytocin receptor (OXTR) and also acts as an antagonist at the vasopressin V1a receptor. Its ability to selectively activate the oxytocin system makes it a valuable tool for investigating the role of oxytocin in various behaviors, including social interaction, anxiety, and obsessive-compulsive-like behaviors.
Quantitative Data Summary: this compound Dosage in Mice
The following table summarizes the reported dosages of this compound used in behavioral experiments in mice. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the behavioral paradigm being employed. Preliminary dose-response studies are highly recommended for any new experimental setup.
| Behavioral Test | Mouse Strain | Administration Route | Dosage | Observed Effect |
| Marble Burying Test | C57BL/6J | Intraperitoneal (i.p.) | 50 mg/kg | Significantly decreased marble burying behavior, suggesting anxiolytic-like effects. |
| Marble Burying Test | C57BL/6J | Intraperitoneal (i.p.) | 75 mg/kg | Overt sedative-like effects observed. |
| Scratching Behavior | Not Specified | Intrathecal (i.t.) | 0.1 nmol | Induced significant scratching behaviors. |
| Anti-hyperalgesia | Not Specified (Rat study) | Intrathecal (i.t.) | 12.5 nmol | Ameliorated inflammatory hyperalgesia. |
Signaling Pathways of the Oxytocin Receptor
This compound exerts its effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OXTR activation is through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC are central to many of the downstream cellular responses to oxytocin. Additionally, the oxytocin receptor can couple to other G proteins (Gi/o and Gs) and activate other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and RhoA/Rho-kinase (ROCK) pathways, which are involved in cell growth, differentiation, and cytoskeletal dynamics.
Experimental Protocols
The following are detailed protocols for key behavioral experiments relevant to the study of this compound in mice.
Marble Burying Test
This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in mice.
Materials:
-
Standard mouse cage (e.g., 26 x 20 x 14 cm)
-
Clean bedding (e.g., corncob or sawdust), approximately 5 cm deep
-
20 small glass marbles (approximately 1.5 cm in diameter)
-
This compound solution
-
Vehicle control solution (e.g., saline or DMSO depending on this compound solvent)
-
Syringes and needles for injection
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at the chosen dose. A 30-minute pre-treatment time is common.
-
Test Arena Preparation: Place 20 marbles evenly on the surface of the 5 cm deep bedding in a clean cage.
-
Test Initiation: Gently place a single mouse in the cage.
-
Observation Period: Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
Scoring: After the 30-minute period, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of marbles buried by the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Three-Chamber Social Interaction Test
This assay evaluates social preference and social novelty preference in mice.
Materials:
-
Three-chambered apparatus (typically a rectangular box divided into three equal-sized chambers with openings between them)
-
Two small, transparent, perforated containers (e.g., wire cages) to hold stranger mice
-
Stranger mice (age- and sex-matched to the test mouse, but from a different home cage)
-
This compound solution
-
Vehicle control solution
-
Video recording and analysis software (optional, but recommended for accurate scoring)
Procedure:
-
Acclimation: Habituate the test mouse to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle to the test mouse.
-
Habituation to Apparatus (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Social Preference Test (10 minutes): Place a stranger mouse (Stranger 1) inside one of the perforated containers in a side chamber. Place an empty, identical container in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers.
-
Scoring (Social Preference): Measure the time the test mouse spends in each of the three chambers and the time it spends sniffing each of the containers. A sociable mouse will spend more time in the chamber with the stranger mouse and more time sniffing the container with the stranger mouse.
-
Social Novelty Preference Test (10 minutes): Remove the empty container and place a new stranger mouse (Stranger 2) in an identical container in its place. Stranger 1 remains in its container. Place the test mouse back in the center chamber.
-
Scoring (Social Novelty): Measure the time spent in each chamber and sniffing each container. A mouse with normal social novelty preference will spend more time in the chamber with the novel stranger (Stranger 2) and more time sniffing the container with Stranger 2.
-
Data Analysis: Use appropriate statistical tests to compare the time spent in the different chambers and sniffing the containers between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound in mice.
Conclusion
This compound is a promising pharmacological tool for elucidating the role of the oxytocin system in regulating behavior. The provided dosage information and experimental protocols offer a starting point for researchers. However, careful consideration of experimental variables and thorough validation of doses are essential for obtaining robust and reproducible results. The intricate signaling pathways of the oxytocin receptor highlight the complexity of its function and offer numerous avenues for future research and drug development.
Application Notes and Protocols for TC OT 39 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC OT 39 is a potent and selective, non-peptide partial agonist of the oxytocin receptor (OTR) with an EC50 of 33 nM.[1] It also acts as an antagonist at the vasopressin V1a receptor (Ki = 330 nM) and a weak partial agonist at the V2 receptor (EC50 = 850 nM).[1] The oxytocin system is a critical regulator of various neurological processes, including social behavior, anxiety, and neuronal development and plasticity.[2][3] As a non-peptide agonist, this compound offers advantages over native oxytocin, such as improved stability and potential for oral bioavailability, making it a valuable tool for investigating the therapeutic potential of targeting the oxytocin system in neurological and psychiatric disorders.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuronal cell culture models. The provided methodologies and data will guide researchers in designing and executing experiments to explore the effects of this compound on neuronal function and signaling.
Data Presentation
Pharmacological Profile of this compound
| Receptor | Activity | Affinity/Potency | Reference |
| Oxytocin Receptor (OTR) | Partial Agonist | EC50 = 33 nM | [1] |
| Vasopressin V1a Receptor | Antagonist | Ki = 330 nM | [1] |
| Vasopressin V2 Receptor | Partial Agonist | EC50 = 850 nM |
Representative Dose-Response Range for In Vitro Neuronal Assays
The following table provides a suggested starting range for dose-response experiments with this compound in primary neuronal cultures. Optimal concentrations may vary depending on the specific neuronal cell type and assay.
| Assay Type | Suggested Concentration Range | Notes |
| Calcium Imaging | 1 nM - 1 µM | Based on the EC50 of 33 nM, this range should capture the full dose-response curve for OTR activation. |
| Neurite Outgrowth Assay | 10 nM - 500 nM | Chronic exposure may require lower concentrations to avoid receptor desensitization or potential toxicity. |
| Neuronal Viability (e.g., MTT, LDH) | 100 nM - 10 µM | Higher concentrations should be tested to identify potential cytotoxic effects. |
| Electrophysiology (Patch-Clamp) | 10 nM - 1 µM | To assess acute effects on neuronal excitability and synaptic transmission. |
Signaling Pathway
Activation of the oxytocin receptor by this compound in neurons is expected to initiate a cascade of intracellular signaling events, primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG can modulate a wide range of cellular processes, including gene expression, ion channel activity, and cytoskeletal dynamics, ultimately influencing neuronal excitability, plasticity, and survival.
Caption: this compound signaling pathway in a neuron.
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.[4][5][6][7][8][9]
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E15.5 mouse)
-
Dissection medium (e.g., Hibernate-E or HBSS)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and serum)
-
Maintenance medium (e.g., serum-free Neurobasal medium with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Laminin (optional)
-
Sterile dissection tools
Procedure:
-
Coating Culture Vessels:
-
Aseptically coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.[5]
-
Rinse thoroughly with sterile water and allow to dry.
-
For enhanced neuronal attachment and differentiation, a secondary coating of laminin (10 µg/mL in PBS) can be applied overnight at 4°C.
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, isolate the cortices or hippocampi from the embryonic brains.
-
-
Cell Dissociation:
-
Transfer the dissected tissue to a tube containing a pre-warmed enzymatic digestion solution (e.g., 20 U/mL Papain with DNase I) and incubate at 37°C for 20-30 minutes.
-
Stop the digestion by adding a protease inhibitor solution or by replacing the enzyme solution with plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto the pre-coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²) in plating medium.[5]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 4-24 hours, replace the plating medium with maintenance medium.
-
Perform half-medium changes every 3-4 days.
-
Caption: Workflow for primary neuronal cell culture.
Protocol 2: Calcium Imaging Assay
This protocol outlines a method to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound treatment, using a fluorescent calcium indicator.[10][11][12]
Materials:
-
Primary neurons cultured on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Fluorescence microscope with an imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS).
-
Replace the culture medium with the loading solution and incubate the cells for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Image Acquisition:
-
Mount the culture dish or coverslip onto the microscope stage.
-
Acquire baseline fluorescence images at a suitable frequency (e.g., every 2-5 seconds).
-
-
Compound Application:
-
Gently add this compound at the desired final concentration to the imaging buffer.
-
Continue to acquire images to record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal (F/F₀) where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
-
Quantify the peak response and the area under the curve to determine the magnitude of the calcium response.
-
Caption: Workflow for calcium imaging assay.
Protocol 3: Neurite Outgrowth Assay
This protocol provides a method for quantifying the effect of this compound on neurite extension and branching.[1][2][13][14][15]
Materials:
-
Primary neurons cultured in multi-well plates
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope with analysis software
Procedure:
-
Cell Seeding and Treatment:
-
Plate primary neurons at a low to moderate density to allow for clear visualization of individual neurites.
-
After allowing the neurons to attach and initiate neurite extension (e.g., 24 hours), replace the medium with fresh maintenance medium containing various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Length of the longest neurite
-
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the oxytocin system in neuronal function. The protocols and information provided herein offer a framework for researchers to investigate the effects of this compound in primary neuronal cell culture models. It is important to note that the specific experimental conditions, including cell density, compound concentrations, and incubation times, should be optimized for each specific research question and neuronal cell type. Careful experimental design and data analysis will be crucial for obtaining robust and reproducible results.
References
- 1. Neurite Outgrowth Stimulated by Oxytocin Is Modulated by Inhibition of the Calcium Voltage-Gated Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Oxytocin Transforms Firing Mode of CA2 Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Low-Density Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary neuron culture for live imaging of axonal cargoes [protocols.io]
- 9. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 10. Oxytocin activates calcium signaling in rat sensory neurons through a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. sartorius.com [sartorius.com]
- 14. Neurite Outgrowth Assays [sigmaaldrich.com]
- 15. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Application Notes and Protocols for Intrathecal Administration of TC OT 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC OT 39 is a potent and selective non-peptide partial agonist of the oxytocin receptor (OTR) and an antagonist of the vasopressin V1a receptor.[1] Its non-peptide nature makes it resistant to degradation by peptidases, such as insulin-regulated aminopeptidase (IRAP), which is known to degrade oxytocin, particularly in the spinal cord of females.[1] This property makes this compound a promising candidate for therapeutic applications targeting the central nervous system, including the management of chronic pain.[1][2][3] Intrathecal administration allows for direct delivery to the spinal cord, bypassing the blood-brain barrier and enabling targeted engagement of spinal OTRs involved in nociceptive signaling.
These application notes provide an overview of the preclinical use of this compound via intrathecal injection for pain research, detailed experimental protocols, and a summary of the underlying signaling mechanisms.
Mechanism of Action: Oxytocin Receptor Signaling in the Spinal Cord
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to various G proteins, primarily Gαq/11.[4] In the spinal dorsal horn, OTR activation plays a crucial role in modulating pain signals.[1][4][5] Descending oxytocinergic neurons from the paraventricular nucleus of the hypothalamus release oxytocin into the spinal cord, where it binds to OTRs on dorsal horn neurons.[4][6] This binding initiates a signaling cascade that ultimately leads to a reduction in the transmission of nociceptive information to higher brain centers.
The key signaling events following OTR activation in the context of analgesia include:
-
Activation of Phospholipase C (PLC): Gαq/11 activation leads to the stimulation of PLC.
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.
-
Modulation of Ion Channels and Neurotransmitter Release: The downstream effects of this cascade are complex but are thought to involve the modulation of ion channel activity and the enhancement of inhibitory neurotransmission, primarily through GABAergic interneurons.[4][6] This increased inhibitory tone dampens the excitability of projection neurons that carry pain signals.
-
Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways: OTR activation can also engage MAPK signaling pathways, such as the ERK1/2 pathway, which may contribute to longer-lasting analgesic effects.[6]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and this compound, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Comprehensive Neural Mechanism of Oxytocin in Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Lasting Spinal Oxytocin Analgesia Is Ensured by the Stimulation of Allopregnanolone Synthesis Which Potentiates GABAA Receptor-Mediated Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC OT 39 in Electrophysiology Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Electrophysiological Applications of TC OT 39, an Oxytocin Receptor Agonist and Vasopressin V1a Receptor Antagonist
Disclaimer: Initial investigations did not yield evidence supporting the direct activation of TREK-1 channels by this compound. The following application notes and protocols are based on its confirmed activity as an oxytocin receptor (OXTR) partial agonist and a vasopressin V1a receptor (V1aR) antagonist. Electrophysiological studies should, therefore, focus on cell types endogenously expressing or engineered to express these receptors.
Introduction
This compound is a potent, non-peptide partial agonist of the oxytocin receptor (OXTR) and an antagonist of the vasopressin V1a receptor (V1aR).[1][2] Both OXTR and V1aR are G-protein coupled receptors (GPCRs) that play crucial roles in neuromodulation and cardiovascular regulation.[3][4] Their activation can lead to the modulation of various ion channels, thereby influencing neuronal excitability, synaptic transmission, and cardiac electrophysiology.[3][5] These characteristics make this compound a valuable tool for investigating the electrophysiological consequences of oxytocin and vasopressin signaling in diverse biological systems.
This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies to probe the function of OXTR and V1aR.
Quantitative Data Summary
The following table summarizes the known pharmacological parameters of this compound.
| Parameter | Receptor | Value | Species | Reference |
| EC50 | Oxytocin Receptor (OXTR) | 33 nM | Not Specified | [2] |
| EC50 | Oxytocin Receptor (OXTR) | 180 nM | Not Specified | [6] |
| EC50 | Vasopressin V2 Receptor (V2R) | 850 nM | Not Specified | [2] |
| Ki | Vasopressin V1a Receptor (V1aR) | 330 nM | Not Specified | [1][2][6] |
Signaling Pathways
The activation of OXTR and antagonism of V1aR by this compound can initiate distinct intracellular signaling cascades that ultimately modulate ion channel activity.
Figure 1: Signaling pathways of this compound at the oxytocin and vasopressin V1a receptors.
Experimental Protocols
The following protocols provide a framework for investigating the electrophysiological effects of this compound using whole-cell patch-clamp recordings in cultured cells or primary neurons.
-
Cell Culture: Culture a cell line (e.g., HEK293, CHO) stably or transiently expressing the human oxytocin receptor (OXTR) or vasopressin V1a receptor (V1aR). For primary neuron studies, use cultures from brain regions known to express these receptors, such as the hypothalamus, hippocampus, or dorsal root ganglion.
-
Plating: Plate cells onto glass coverslips at a suitable density to allow for isolated single cells for patch-clamping 24-48 hours before the experiment.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2] Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
This protocol is adapted from standard electrophysiology procedures for studying GPCR modulation of ion channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Complementary Role of Oxytocin and Vasopressin in Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of different doses of oxytocin on cardiac electrophysiology and arrhythmias induced by ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Uterine Contractions In Vitro Using TC OT 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine contractility is a complex physiological process crucial for parturition. The study of uterine contractions in vitro provides a valuable model for understanding the mechanisms of labor, identifying potential therapeutic targets for conditions like preterm labor and postpartum hemorrhage, and screening novel uterotonic or tocolytic agents. TC OT 39 is a potent and selective non-peptide agonist of the oxytocin receptor (OTR), a key regulator of uterine smooth muscle contractions. These application notes provide a comprehensive guide to utilizing this compound for studying uterine contractions in an in vitro organ bath setup.
This compound Profile:
| Property | Value | Reference |
| Target | Oxytocin Receptor (OTR) | |
| Activity | Agonist | |
| EC50 (OTR) | 180 nM | |
| Cross-reactivity | Avpr1a antagonist (Ki = 330 nM) |
Experimental Protocols
I. Isolated Uterine Tissue Preparation
This protocol describes the dissection and preparation of uterine tissue strips from rats, a common preclinical model for studying uterine contractility.
Materials:
-
Female Wistar rats (non-pregnant or timed-pregnant)
-
Euthanasia solution (e.g., pentobarbital)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Krebs-Henseleit solution (see composition below), chilled and aerated with 95% O2 / 5% CO2 (carbogen)
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully dissect out the entire uterus.
-
Immediately place the uterus in a Petri dish containing chilled and aerated Krebs-Henseleit solution.
-
Gently clean the tissue of any adhering fat and connective tissue.
-
Open the uterine horns longitudinally.
-
Cut longitudinal strips of myometrium approximately 10 mm in length and 2-3 mm in width.
-
Keep the prepared uterine strips in fresh, chilled, and aerated Krebs-Henseleit solution until mounting in the organ bath.
II. In Vitro Uterine Contraction Assay Using an Organ Bath
This protocol outlines the procedure for mounting uterine tissue strips in an organ bath and recording isometric contractions in response to this compound.
Materials:
-
Isolated uterine tissue strips
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pipettes
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and allow the temperature to equilibrate to 37°C while continuously bubbling with carbogen.
-
Mount a uterine strip in each chamber by attaching one end to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram (g) to each strip and allow for an equilibration period of 60-90 minutes. During this time, replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, spontaneous contractions should be observed. Record baseline spontaneous contractile activity for at least 30 minutes.
-
Prepare serial dilutions of this compound in Krebs-Henseleit solution from the stock solution.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 1 µM). Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
-
Record the contractile responses (amplitude, frequency, and duration) throughout the experiment.
-
At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to observe the return to baseline activity.
Data Presentation
The following tables present representative quantitative data for the effects of a potent oxytocin receptor agonist, Carbetocin, on uterine contractions in vitro. This data is illustrative of the expected dose-dependent effects of an agonist like this compound.
Table 1: Dose-Response Effect of an Oxytocin Agonist on Uterine Contraction Amplitude
| Agonist Concentration (nM) | Mean Contraction Amplitude (g) ± SEM | % Increase from Baseline |
| Baseline (Spontaneous) | 0.8 ± 0.1 | 0% |
| 1 | 1.5 ± 0.2 | 87.5% |
| 10 | 2.8 ± 0.3 | 250% |
| 100 | 4.5 ± 0.4 | 462.5% |
| 1000 | 4.8 ± 0.5 | 500% |
Table 2: Dose-Response Effect of an Oxytocin Agonist on Uterine Contraction Frequency
| Agonist Concentration (nM) | Mean Contraction Frequency (contractions/10 min) ± SEM | % Increase from Baseline |
| Baseline (Spontaneous) | 2.1 ± 0.3 | 0% |
| 1 | 3.5 ± 0.4 | 66.7% |
| 10 | 5.2 ± 0.5 | 147.6% |
| 100 | 6.8 ± 0.6 | 223.8% |
| 1000 | 7.1 ± 0.7 | 238.1% |
Table 3: Dose-Response Effect of an Oxytocin Agonist on Uterine Contraction Duration
| Agonist Concentration (nM) | Mean Contraction Duration (seconds) ± SEM | % Increase from Baseline |
| Baseline (Spontaneous) | 45 ± 5 | 0% |
| 1 | 62 ± 6 | 37.8% |
| 10 | 85 ± 8 | 88.9% |
| 100 | 110 ± 10 | 144.4% |
| 1000 | 115 ± 12 | 155.6% |
Mandatory Visualizations
Signaling Pathway of Oxytocin Receptor-Mediated Uterine Contraction
Caption: Oxytocin receptor signaling pathway leading to uterine contraction.
Experimental Workflow for In Vitro Uterine Contraction Assay
Caption: Experimental workflow for in vitro uterine contraction assay.
Application Notes and Protocols: TC OT 39 in the Study of Inflammatory Pain and Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC OT 39 is a non-peptide small molecule that acts as a partial agonist of the oxytocin receptor (OTR) and an antagonist of the vasopressin V1a receptor (V1aR).[1][2] Emerging research has highlighted its potential as a therapeutic agent for inflammatory pain and hyperalgesia. As a non-peptide compound, this compound offers the advantage of resistance to degradation by peptidases, such as insulin-regulated aminopeptidase (IRAP), which can limit the efficacy and duration of action of native oxytocin, particularly in females where IRAP expression is higher.[3][4] This characteristic makes this compound a valuable tool for investigating the role of the oxytocinergic system in pain modulation and for the development of novel analgesics.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of inflammatory pain, including detailed experimental protocols and a summary of its pharmacological properties.
Pharmacological Profile of this compound
This compound exhibits a distinct receptor binding profile, which is crucial for interpreting experimental outcomes. Its affinity for the oxytocin receptor and vasopressin receptors has been characterized in cell membrane preparations.
| Receptor | Affinity (Ki) | Cell Line | Reference |
| Oxytocin Receptor (OTR) | 147 nM | CHO cells | [1] |
| Vasopressin V1a Receptor (V1aR) | 330 nM (antagonist) | CHO cells | [1] |
| Vasopressin V2 Receptor (V2R) | >1000 nM | CHO cells | [1] |
Table 1: Receptor Binding Affinities of this compound.[1]
Application: Alleviation of Inflammatory Pain and Hyperalgesia
Preclinical studies have demonstrated the efficacy of this compound in a rat model of inflammatory pain. Intrathecal administration of this compound has been shown to produce significant anti-hyperalgesic effects in both male and female rats.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the anti-hyperalgesic effects of this compound in the carrageenan-induced inflammatory pain model.
| Parameter | Value | Animal Model | Route of Administration | Pain Model | Key Finding | Reference |
| Effective Dose | 12.5 nmol per rat | Sprague-Dawley Rats (male and female) | Intrathecal | Intraplantar Carrageenan | Significant anti-hyperalgesia observed in both sexes. | [1] |
| Onset of Action | Not explicitly stated, but measurements were taken at time points post-injection. | Sprague-Dawley Rats | Intrathecal | Intraplantar Carrageenan | The anti-hyperalgesic effect was confirmed to be mediated by the oxytocin receptor. | [1][3] |
| Comparison | More potent anti-hyperalgesic effect than WAY 267,464 at the same dose. | Sprague-Dawley Rats | Intrathecal | Intraplantar Carrageenan | This compound's effect was not subject to the sex differences seen with native oxytocin. | [1] |
Table 2: In Vivo Efficacy of this compound in a Model of Inflammatory Pain.[1]
Experimental Protocols
The following are detailed protocols based on the methodology used in published research for studying the effects of this compound on inflammatory pain.[1]
Animal Model of Inflammatory Pain: Intraplantar Carrageenan Injection
This protocol describes the induction of localized inflammation and hyperalgesia in the rat hind paw.
Materials:
-
Sprague-Dawley rats (adult, both sexes)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
27-gauge needle and syringe
Procedure:
-
Habituate the rats to the experimental environment and handling for several days prior to the experiment.
-
On the day of the experiment, briefly restrain the rat.
-
Inject a small volume (e.g., 100 µL) of carrageenan solution subcutaneously into the plantar surface of one hind paw.
-
Allow sufficient time for the inflammation and hyperalgesia to develop (typically 2-3 hours).
Assessment of Thermal Hyperalgesia: Plantar Test
This protocol measures the paw withdrawal latency to a thermal stimulus, a common method for assessing hyperalgesia.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Plexiglass enclosures for the rats
Procedure:
-
Place the rat in a plexiglass enclosure on the glass surface of the plantar test apparatus.
-
Allow the rat to acclimate to the enclosure for at least 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the carrageenan-injected paw.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the rat withdraws its paw. Record the paw withdrawal latency.
-
To prevent tissue damage, a cut-off time (e.g., 20 seconds) should be established.
-
Repeat the measurement several times with sufficient intervals between stimuli and average the latencies.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
100 mM Hydrochloric acid (HCl)
-
Sterile saline (0.9% NaCl)
-
Intrathecal injection apparatus (e.g., Hamilton syringe with a 30-gauge needle)
Preparation of Dosing Solution:
-
Due to its low solubility, first dissolve this compound in 100 mM HCl.[1]
-
Further dilute the solution with sterile saline to the desired final concentration (e.g., for a 12.5 nmol dose in a 10 µL injection volume). The final concentration of HCl should be minimized (e.g., less than 125 µM).[1]
Intrathecal Administration:
-
Anesthetize the rat according to an approved protocol.
-
Perform a lumbar puncture to deliver the this compound solution directly into the cerebrospinal fluid.
-
The injection volume should be small (e.g., 10 µL) to avoid increasing intracranial pressure.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Mediated Analgesia
This compound exerts its anti-hyperalgesic effects primarily through the activation of the oxytocin receptor in the spinal cord. The binding of this compound to the OTR, a G-protein coupled receptor (GPCR), is thought to initiate a signaling cascade that ultimately leads to the inhibition of nociceptive transmission.
Caption: Proposed signaling pathway of this compound in the spinal cord.
Experimental Workflow for Assessing Anti-Hyperalgesic Effects
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of inflammatory pain.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound is a promising pharmacological tool for investigating the role of the oxytocinergic system in inflammatory pain. Its non-peptide nature and efficacy in both sexes make it a valuable compound for preclinical research. The protocols and data presented in these application notes are intended to guide researchers in designing and conducting studies to further elucidate the therapeutic potential of this compound and the broader role of oxytocin receptor agonism in pain management. Further research is warranted to explore its efficacy in other pain models and to fully characterize its mechanism of action.
References
Application Notes and Protocols for TC OT 39 in Social Recognition Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Social recognition is a critical aspect of social behavior, and its deficits are implicated in various neuropsychiatric disorders. The neuropeptide oxytocin plays a pivotal role in regulating social behaviors, including social memory, which is the basis of social recognition.[1][2] The oxytocin receptor (OTR) is a key target for therapeutic development aimed at modulating social cognition.[3] TC OT 39 is a potent, non-peptide partial agonist of the oxytocin receptor, making it a valuable tool for investigating the role of the oxytocinergic system in social behavior.[4] This document provides detailed application notes and protocols for the experimental design of social recognition tests using this compound.
This compound Profile:
| Feature | Description |
| Compound Name | This compound |
| Chemical Class | Non-peptide |
| Primary Target | Oxytocin Receptor (OTR) Agonist |
| EC50 for OTR | 33 nM - 180 nM[5] |
| Secondary Target | Vasopressin V1A Receptor (V1aR) Antagonist[4][5] |
| Ki for V1aR | 330 nM[4][5] |
| Other Activity | Partial agonist at the vasopressin V2 receptor[4] |
| Known In Vivo Effects | Exhibits sedative-like effects at higher doses in mice and is active in a rat model of uterine response.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the oxytocin signaling pathway and the experimental workflow for a social recognition test involving this compound.
Caption: Oxytocin receptor signaling cascade initiated by this compound.
Caption: Workflow of the social recognition test with this compound.
Experimental Protocols
This protocol is designed for adult male rodents (e.g., rats or mice) and is based on the innate tendency of these animals to investigate novel conspecifics more than familiar ones.
Materials:
-
Test cages (clean, with fresh bedding)
-
Juvenile stimulus animals (unfamiliar to the test subjects)
-
This compound
-
Vehicle solution (e.g., saline, DMSO, or as recommended by the supplier)
-
Injection supplies (syringes, needles)
-
Video recording equipment and analysis software
-
Timer
Experimental Groups:
-
Group 1: Vehicle Control: Receives vehicle administration.
-
Group 2: this compound (Low Dose): Receives a low dose of this compound.
-
Group 3: this compound (High Dose): Receives a high dose of this compound.
-
(Optional) Group 4: Positive Control (e.g., Oxytocin): Receives a known prosocial compound.
Procedure:
Phase 1: Habituation (2-3 days)
-
Handle the adult test animals for 5-10 minutes daily to acclimate them to the experimenter.
-
On each habituation day, place the adult animal individually into a clean test cage for 30 minutes. This allows the animal to habituate to the testing environment.
Phase 2: Drug Administration
-
On the test day, prepare fresh solutions of this compound and the vehicle.
-
Administer the assigned treatment (vehicle or this compound) to each adult animal via the desired route (e.g., intraperitoneal - i.p.). The timing of administration before the acquisition trial should be based on the pharmacokinetic profile of this compound, typically 30-60 minutes prior.
Phase 3: Acquisition Trial (T1)
-
After the appropriate pre-treatment interval, place the adult test animal back into the familiar test cage.
-
Introduce a juvenile stimulus animal into the cage.
-
Record the social investigation time of the adult animal towards the juvenile for a set period (e.g., 5 minutes). Social investigation includes behaviors such as sniffing, close following, and grooming.
Phase 4: Inter-Trial Interval (ITI)
-
After the acquisition trial, return both the adult and juvenile animals to their respective home cages.
-
The duration of the ITI is crucial and can be varied to test short-term versus long-term social memory (e.g., 30-120 minutes for short-term memory).
Phase 5: Retrieval Trial (T2)
-
After the ITI, place the adult test animal back into the same test cage.
-
Re-introduce the same juvenile stimulus animal from the acquisition trial.
-
Record the social investigation time for the same duration as in T1 (e.g., 5 minutes).
Data Analysis:
-
Quantify the duration of social investigation in both T1 and T2 for each animal.
-
Calculate a discrimination index (DI) or recognition index (RI) :
-
DI = (Time investigating novel - Time investigating familiar) / (Total investigation time)
-
RI = (Time in T1 - Time in T2) / (Time in T1 + Time in T2)
-
-
A significant decrease in investigation time from T1 to T2, or a positive RI, indicates successful social recognition.
-
Compare the investigation times and discrimination indices across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the social recognition test. The data presented are illustrative and should be replaced with experimental findings.
Table 1: Social Investigation Time (Seconds)
| Treatment Group | N | Acquisition Trial (T1) - Mean ± SEM | Retrieval Trial (T2) - Mean ± SEM |
| Vehicle Control | 10 | 65.2 ± 5.1 | 60.8 ± 4.9 |
| This compound (Low Dose) | 10 | 68.5 ± 6.3 | 45.3 ± 4.2* |
| This compound (High Dose) | 10 | 66.9 ± 5.8 | 35.1 ± 3.9** |
*p < 0.05, **p < 0.01 compared to T1 within the same group.
Table 2: Recognition Index
| Treatment Group | N | Recognition Index - Mean ± SEM |
| Vehicle Control | 10 | 0.07 ± 0.03 |
| This compound (Low Dose) | 10 | 0.25 ± 0.05* |
| This compound (High Dose) | 10 | 0.38 ± 0.06** |
*p < 0.05, **p < 0.01 compared to Vehicle Control group.
Considerations and Troubleshooting
-
Dosage: The optimal dose of this compound should be determined through dose-response studies. Be mindful of potential sedative effects at higher doses, which could confound the interpretation of social investigation behavior.[5]
-
Stimulus Animals: Use juvenile animals of the same sex as the test subjects to avoid confounding mating or aggressive behaviors. Ensure stimulus animals are naive to the test subjects.
-
Olfactory Cues: Thoroughly clean the test cages between each animal to eliminate olfactory cues that could influence behavior.
-
Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room to minimize stress and variability in behavior.
-
Behavioral Scoring: Use trained observers who are blind to the experimental conditions to score the behavior, or utilize automated tracking software to ensure objectivity.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to investigate the role of the oxytocin system in social recognition and explore its therapeutic potential for social cognitive deficits.
References
Troubleshooting & Optimization
TC OT 39 solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TC OT 39 in their experiments. It includes troubleshooting guides for common solubility issues, frequently asked questions, detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide partial agonist for the oxytocin receptor (OTR) and an antagonist for the V1a vasopressin receptor.[1][2] Its primary mechanism of action involves binding to and activating the oxytocin receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gαq/11 signaling pathway, leading to a cascade of intracellular events.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1 equivalent of Hydrochloric Acid (HCl) up to 100 mM.[3] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.
Q3: How should I store this compound and its stock solutions?
A3: Solid this compound should be stored at -20°C.[3] Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. It is generally recommended to use freshly prepared solutions; however, frozen aliquots are typically usable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue with hydrophobic compounds. Refer to the "Troubleshooting Solubility Issues" section below for a detailed guide on how to address this. Key strategies include decreasing the final concentration, increasing the final DMSO percentage in your assay (while staying within cell tolerance limits), and performing serial dilutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 600.78 g/mol | |
| Formula | C₃₂H₄₀N₈O₂S | |
| Purity | ≥97% | |
| Solubility | ≤ 100 mM in DMSO≤ 100 mM in 1eq. HCl | [3] |
| EC₅₀ (Oxytocin Receptor) | 33 nM | [1] |
| EC₅₀ (V2 Vasopressin Receptor) | 850 nM | [1] |
| Kᵢ (V1a Vasopressin Receptor) | 330 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.
-
Weigh: Accurately weigh a specific amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, you will need 6.0078 mg of this compound (Molecular Weight = 600.78).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L * 0.001 L * 600.78 g/mol = 6.0078 mg
-
-
Dissolve: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 ml of DMSO.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C.
Protocol 2: Oxytocin Receptor Activation Assay using NFAT-Luciferase Reporter in CHO-K1 Cells
This protocol outlines a method to assess the agonist activity of this compound on the oxytocin receptor using a stable CHO-K1 cell line expressing the human oxytocin receptor and an NFAT-luciferase reporter system.
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor and an NFAT-luciferase reporter construct
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Oxytocin (positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, clear-bottom 96-well assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the CHO-K1/OXTR-NFAT-luciferase cells into a 96-well plate at a density of 20,000 cells/well in 100 µl of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Start with your 10 mM DMSO stock and perform dilutions in DMSO first, then dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells remains constant and below a cytotoxic level (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the culture medium from the cells. Add 100 µl of the prepared this compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Troubleshooting Solubility Issues
Encountering solubility problems can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting common issues with this compound.
| Issue | Potential Cause | Suggested Solution |
| Solid this compound will not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Gentle warming to 37°C can also be applied. Sonication in a water bath for short periods may also help. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The compound is "crashing out" due to its low aqueous solubility. | 1. Decrease Final Concentration: Try working with lower final concentrations of this compound in your assay. 2. Increase Final DMSO Concentration: Check the tolerance of your cells to DMSO and consider increasing the final percentage in your assay buffer (e.g., from 0.1% to 0.5%). Always maintain the same final DMSO concentration across all wells, including controls. 3. Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure rapid mixing. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation. | Visually inspect the solution before adding it to cells. If cloudiness or particles are present, try the solutions for precipitation mentioned above. Consider filtering the final diluted solution through a 0.22 µm syringe filter if appropriate for your experiment. |
| Inconsistent results between experiments. | Variability in compound solubilization. | Ensure your stock solution is fully dissolved before making dilutions. Always use the same, validated procedure for preparing your working solutions. Ensure the final DMSO concentration is identical in all wells.[4] |
| Visual signs of compound degradation (e.g., color change). | The compound may be unstable under the current storage or handling conditions. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect the stock solution from light if it is found to be light-sensitive.[5] |
Visualizations
Signaling Pathway of Oxytocin Receptor Activation
The following diagram illustrates the canonical signaling pathway activated by this compound through the oxytocin receptor.
Caption: Canonical Gαq/11 signaling pathway of the oxytocin receptor.
Experimental Workflow for this compound Solubility Troubleshooting
This workflow provides a logical approach to addressing solubility challenges during your experiments.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing [Your Compound] Concentration for In Vitro Assays
Frequently Asked Questions (FAQs)
A1: Most small molecule inhibitors are first dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[1][2] Store these aliquots tightly sealed at -20°C or -80°C and protected from light.[1][3]
A2: Poor aqueous solubility is a common issue.[2][4] Here are several strategies to address it:
-
Solvent Choice : While DMSO is standard for stock solutions, ensure the final concentration in your assay medium is low (typically below 0.5%, and ideally ≤ 0.1%) to prevent solvent-induced artifacts or toxicity.[1][2]
-
pH Adjustment : The solubility of some compounds is pH-dependent. Adjusting the buffer pH to a range where the compound is more soluble may be effective.[2]
-
Solubilizing Agents : In some biochemical assays, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a cyclodextrin can improve solubility.[2][4] However, these agents must be validated for compatibility with your specific assay.
A3: For a novel compound, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve.[1] A common range to test is from 1 nM to 100 µM.[1] This wide window helps to identify the effective concentration range for your specific cell line and experimental endpoint.
A4: Components in the culture medium, particularly serum proteins like albumin, can non-specifically bind to small molecules.[1][4] This binding reduces the effective or "free" concentration of the compound that is available to interact with the cells.[4] If you suspect significant serum protein binding is affecting your results, you may need to conduct experiments in serum-free or reduced-serum conditions, though this can impact cell health.[1]
Troubleshooting Guides
Q5: I am observing inconsistent results or high variability between experiments. What are the likely causes?
A5: Inconsistent results can arise from several factors:
-
Compound Instability : The compound may be degrading over time due to repeated freeze-thaw cycles, exposure to light, or instability in the assay medium.[2][4] Always prepare fresh dilutions from a stable, frozen stock for each experiment.[2]
-
Cell Culture Variations : Differences in cell passage number, confluency at the time of treatment, or batch-to-batch variations in serum can significantly alter cellular response.[1][2] It is critical to standardize your cell culture protocol.
-
Pipetting Inaccuracies : Errors in preparing serial dilutions can lead to significant variability. Ensure your pipettes are properly calibrated and use careful technique.[1]
A6: If your compound appears inactive, consider the following possibilities:
-
Concentration Too Low : You may need to test an even higher concentration range, though be mindful that concentrations >10-20 µM are more likely to cause off-target effects.[1][5][6]
-
Compound Instability : The compound might be unstable in the cell culture medium under incubator conditions (37°C, CO2).[4][7] You can assess stability by incubating the compound in the medium for the duration of your experiment and measuring its concentration at different time points using a method like HPLC-MS.[4]
-
Low Cell Permeability : The compound may not be able to cross the cell membrane effectively to reach its intracellular target.[5][6][8]
-
Incorrect Target Engagement : The discrepancy could be between the compound's potency in a biochemical (e.g., purified enzyme) assay versus a cell-based assay.[8] The cellular environment is far more complex, and factors like efflux pumps can actively remove the compound from the cell.[8]
A7: Unexpected cytotoxicity can confound results. Here are potential causes and solutions:
-
Solvent Toxicity : Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (ideally ≤ 0.1%).[1] Always run a vehicle-only control (cells treated with the same concentration of solvent without the compound) to assess its effect on cell viability.[2]
-
Compound Instability : The degradation products of your compound may be more toxic than the parent molecule.[2]
-
Off-Target Effects : The compound may be interacting with other proteins essential for cell survival, which is a common issue at higher concentrations.[2][9] Consider using a structurally different inhibitor for the same target to see if it produces the same phenotype.[9]
Q8: I see a precipitate forming when I dilute my stock solution into the aqueous assay buffer. What does this mean?
A8: Precipitate formation indicates that the compound's solubility limit has been exceeded in the final buffer.[4] To prevent this, you can try reducing the final concentration of the compound or modifying your dilution method, for example, by performing serial dilutions in the buffer instead of a single large dilution step.[4]
Quantitative Data Presentation
For clear reporting and comparison, summarize key quantitative data, such as IC50 values, in a structured table. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[10]
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Cell Viability (MTT) | 72 | 1.5 ± 0.2 |
| A549 | Cell Viability (MTT) | 72 | 5.8 ± 0.7 |
| HCT116 | Colony Formation | 168 | 0.9 ± 0.1 |
| HeLa | Target Kinase Phosphorylation | 24 | 0.25 ± 0.05 |
Data are presented as mean ± standard deviation from at least three independent experiments (n=3).
Experimental Protocols
Materials:
-
Adherent cells in logarithmic growth phase[11]
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11]
-
Incubation : Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[1]
-
MTT Assay :
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition : Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis :
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.[12][13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. benchchem.com [benchchem.com]
potential off-target effects of TC OT 39 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TC OT 39. The information is tailored for scientists and drug development professionals to address potential issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological activities?
This compound is a synthetic, non-peptide molecule with a dual mechanism of action. It is primarily known as a potent partial agonist for the oxytocin receptor (OTR).[1] Additionally, it functions as an antagonist for the vasopressin 1a receptor (V1aR).[1] It also exhibits partial agonism at the vasopressin V2 receptor, though with lower potency.[1][2]
Q2: What are the known on-target and off-target binding affinities of this compound?
The binding affinities of this compound have been characterized at the human oxytocin and vasopressin receptors. The following table summarizes the key quantitative data from in vitro studies.
| Target Receptor | Pharmacological Action | Reported Affinity Values | Cell Line/System |
| Oxytocin Receptor (OTR) | Partial Agonist | EC50: 33 nM[3][1], 180 nM[4] | CHO cells[4] |
| Vasopressin 1a Receptor (V1aR) | Antagonist | Ki: 330 nM[1] | --- |
| Vasopressin 2 Receptor (V2R) | Partial Agonist | EC50: 850 nM[3][1] | --- |
Q3: In which experimental models has this compound been used?
This compound has been utilized in both in vitro and in vivo models. In vivo, it has been shown to be active in a rat model of uterine response and has been used in mice to study behaviors such as anxiety and social interaction.[4] In vitro studies have employed cell lines, such as Chinese Hamster Ovary (CHO) cells, to characterize its receptor activity.[4]
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and 1eq. HCl up to 100 mM.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected or No Agonist Effect on the Oxytocin Receptor (OTR)
Potential Causes and Solutions:
-
Compound Degradation: Ensure that this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions for critical experiments.
-
Low Receptor Expression: The cell line or tissue preparation may have low or no expression of the oxytocin receptor. Verify OTR expression using techniques like qPCR, Western blot, or by using a well-characterized positive control agonist.
-
Incorrect Assay Conditions: OTR signaling can be sensitive to assay conditions. Ensure that the buffer composition, pH, and incubation times are optimized for your specific assay.
-
Partial Agonism: this compound is a partial agonist. In systems with high receptor reserve, a partial agonist may behave like a full agonist. Conversely, in systems with low receptor reserve, the maximal response will be lower than that of a full agonist like oxytocin. Compare the maximal effect of this compound to that of oxytocin in your system to determine its level of intrinsic activity.
Issue 2: Confounding Results Due to Vasopressin 1a Receptor (V1aR) Antagonism
Potential Causes and Solutions:
-
Endogenous Vasopressin Signaling: The experimental system (e.g., co-cultures, tissue preparations, or in vivo models) may have endogenous vasopressin that activates V1aR. Antagonism of this pathway by this compound could produce effects that confound the interpretation of OTR-mediated agonism.
-
Solution: To dissect the effects, use a selective V1aR agonist in the presence of this compound to see if the unexpected phenotype can be rescued. Alternatively, use a selective OTR antagonist to block the on-target effects of this compound and isolate the V1aR-mediated effects.
-
-
Overlapping Signaling Pathways: Both OTR and V1aR can couple to Gαq proteins, leading to the activation of Phospholipase C (PLC) and downstream calcium signaling. This overlap can make it difficult to attribute an observed effect solely to OTR activation.
-
Solution: Use a selective OTR agonist and a selective V1aR antagonist as controls to delineate the specific contributions of each receptor to the observed signaling cascade.
-
Issue 3: Inconsistent Results in In Vivo Studies
Potential Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The route of administration, dose, and metabolism of this compound can influence its effective concentration at the target tissue. Conduct pilot studies to determine the optimal dosing regimen for your specific animal model and experimental paradigm.
-
Sedative Effects: At higher doses (e.g., 75 mg/kg in mice), this compound has been observed to have sedative-like effects.[4] These sedative effects could mask or alter the behavioral readouts of interest.
-
Solution: Perform a dose-response study to identify a concentration that is effective at the OTR without causing overt sedation. Include appropriate vehicle controls and monitor for general locomotor activity.
-
-
Off-Target Effects Beyond Vasopressin Receptors: While the primary off-target activity is at the V1aR, the full off-target profile of this compound is not extensively published. Unexpected phenotypes could arise from interactions with other receptors, ion channels, or enzymes.
-
Solution: If unexpected results persist after controlling for V1aR antagonism, consider the possibility of uncharacterized off-target effects. It is important to acknowledge this limitation when interpreting the data.
-
Experimental Protocols
In Vitro GPCR Reporter Assay
This protocol is a general guideline for assessing OTR activation using a luciferase reporter gene assay in a cell line such as HEK293T stably expressing the human OTR and a suitable reporter construct (e.g., CRE-luciferase).
Materials:
-
HEK293T cells stably expressing the human OTR and a CRE-luciferase reporter
-
DMEM supplemented with 10% FBS and appropriate selection antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oxytocin (positive control)
-
Selective OTR antagonist (e.g., L-368,899)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the stable cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and oxytocin in serum-free DMEM. For antagonist experiments, pre-incubate the cells with the OTR antagonist for 30 minutes before adding the agonist.
-
Carefully remove the media from the wells and replace it with the media containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot the data as a dose-response curve to determine the EC50 of this compound.
Rat Uterine Contraction Assay
This ex vivo protocol assesses the effect of this compound on uterine smooth muscle contraction.
Materials:
-
Female Sprague-Dawley rats
-
De Jalon's solution
-
This compound stock solution
-
Oxytocin (positive control)
-
Isolated organ bath system with force transducer
-
Data acquisition system
Procedure:
-
Euthanize a female rat and dissect the uterine horns.
-
Clean the uterine horns of fat and connective tissue and cut them into segments of approximately 1.5-2 cm.
-
Mount a uterine segment in an organ bath containing De Jalon's solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Record spontaneous contractions.
-
Add increasing concentrations of this compound to the bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
Record the changes in the force and frequency of contractions.
-
After washing out the this compound, a maximal contraction can be induced with a high concentration of oxytocin or KCl to normalize the data.
Intrathecal Injection in Mice
This protocol describes the administration of this compound directly into the cerebrospinal fluid of mice.
Materials:
-
This compound solution in sterile saline or artificial cerebrospinal fluid
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a prone position with its spine flexed.
-
Palpate the pelvis to identify the L5-L6 intervertebral space.
-
Carefully insert the 30-gauge needle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject a small volume (typically 5 µL) of the this compound solution.
-
Slowly withdraw the needle.
-
Allow the mouse to recover from anesthesia on a heating pad.
-
Monitor the mouse for any adverse effects before returning it to its home cage.
Signaling Pathways and Experimental Workflows
On-Target and Off-Target Signaling of this compound
References
TC OT 39 stability in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of TC OT 39. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term use?
A1: Solid this compound should be stored at -20°C in a tightly sealed container.[1][2] For optimal stability, storage in a desiccated environment is recommended. Under these conditions, the compound is expected to be stable for an extended period. One supplier suggests a shelf-life of up to 3 years at -20°C.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1 equivalent of Hydrochloric Acid (1eq. HCl).[2] It is recommended to prepare high-concentration stock solutions in these solvents.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in your chosen solvent (e.g., DMSO) to the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 600.78 g/mol ), you would add 166.45 µL of DMSO. It is advisable to warm the solution gently (e.g., at 37°C) and use sonication to ensure the compound is fully dissolved.
Q4: What are the best practices for storing this compound stock solutions?
A4: Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or, for longer-term storage, at -80°C.[3] While some suppliers suggest that stock solutions in DMSO are stable for up to one month at -20°C, others indicate they may be stable for several months. For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.
Q5: How many times can I freeze and thaw a stock solution of this compound?
A5: While there is no specific data on the effect of freeze-thaw cycles on this compound, it is a general best practice to minimize them. Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting your stock solution into single-use vials is the most effective way to avoid this issue.
Q6: Is this compound sensitive to light?
A6: There is no specific information available regarding the photosensitivity of this compound. However, as a general precaution for all research compounds, it is recommended to protect solutions from direct light by using amber vials or by covering the vials with aluminum foil.
Q7: What is the stability of this compound in aqueous solutions?
A7: The stability of this compound in aqueous solutions has not been reported in the available literature. For experiments requiring aqueous buffers, it is recommended to dilute the DMSO stock solution into the aqueous buffer immediately before use. The final concentration of DMSO should be kept as low as possible and be consistent across all experiments, including controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound Degradation: The stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or extended storage time. | Prepare a fresh stock solution from solid this compound. Ensure proper storage of the new stock solution by aliquoting and storing at -20°C or -80°C. |
| Incomplete Solubilization: The compound may not have been fully dissolved when the stock solution was prepared. | When preparing a new stock solution, gently warm the vial and use a sonicator to ensure complete dissolution. Visually inspect the solution for any particulate matter before use. | |
| Precipitation in Aqueous Buffer: this compound may precipitate out of solution when diluted from a DMSO stock into an aqueous buffer. | Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system and included in controls). Prepare the final dilution immediately before use. | |
| Reduced potency of the compound over time | Long-term Storage Issues: The stock solution may have been stored for too long, even under recommended conditions. | For long-term studies, consider preparing fresh stock solutions at regular intervals. If possible, perform a quality control check (e.g., via HPLC) on older stock solutions to assess their integrity. |
| Contamination of Stock Solution: The stock solution may have been contaminated during handling. | Use sterile pipette tips and work in a clean environment when handling the stock solution. Avoid introducing any moisture into the stock solution vial. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Source |
| Solid | N/A | -20°C | Up to 3 years | MedchemExpress Product Data Sheet |
| Solid | N/A | 4°C | Up to 2 years | MedchemExpress Product Data Sheet |
| Solution | DMSO | -20°C | Up to 1 month | Tocris Bioscience General Recommendations |
| Solution | DMSO | -20°C | "Several months" | BioCrick Product Information |
| Solution | DMSO | -80°C | Up to 6 months | MedchemExpress Product Data Sheet |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM | R&D Systems, Tocris Bioscience |
| 1eq. HCl | 100 mM | R&D Systems, Tocris Bioscience |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, for 1 mg of this compound (MW = 600.78 g/mol ).
-
Calculate the volume of DMSO required for a 10 mM solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 600.78 g/mol ) / 0.01 mol/L) * 1,000,000 = 166.45 µL
-
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes and/or sonicate to ensure the compound is completely dissolved.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
References
Technical Support Center: TC OT 39 and Oxytocin Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TC OT 39 to study and address oxytocin receptor (OXTR) desensitization. This compound is a synthetic analog of oxytocin, acting as a selective agonist for the oxytocin receptor (OXTR) with an EC50 of 180 nM, and an antagonist for the vasopressin 1a receptor (Avpr1a) with a Ki of 330 nM[1][2]. Understanding its interaction with the OXTR is crucial for elucidating the mechanisms of receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic oxytocin analog.[1][2] Its primary target is the oxytocin receptor (OXTR), where it acts as a selective agonist.[1][2] It also functions as an antagonist at the vasopressin 1a receptor (Avpr1a).[1][2]
Q2: What is receptor desensitization and why is it relevant for this compound studies?
A2: Receptor desensitization is a process where a receptor decreases its response to a continuous or repeated stimulus. For G-protein coupled receptors (GPCRs) like OXTR, this often involves receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[3][4][5] Studying desensitization is crucial as this compound is an OXTR agonist, and prolonged exposure is expected to induce desensitization, which can impact experimental outcomes and therapeutic applications.[3]
Q3: How does the dual activity of this compound on OXTR and Avpr1a affect experimental design?
A3: The dual activity requires careful experimental design to isolate the effects on the oxytocin receptor. It is recommended to use cell lines that express OXTR but have low or no expression of Avpr1a. Alternatively, co-treatment with a selective Avpr1a agonist can be used to understand the contribution of vasopressin receptor antagonism.
Q4: What are the expected effects of this compound on OXTR signaling and desensitization?
A4: As an OXTR agonist, this compound is expected to stimulate downstream signaling pathways, such as calcium mobilization.[3] With prolonged exposure, it is anticipated to induce homologous desensitization, characterized by a diminished response to subsequent agonist challenges.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in calcium mobilization assays after this compound treatment.
-
Question: My calcium flux signal in response to this compound is highly variable between experiments. What could be the cause?
-
Answer: Inconsistent calcium signals can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and not overly confluent, as receptor expression levels can vary.
-
Agonist Preparation: Prepare fresh this compound solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Assay Buffer Composition: Maintain consistent concentrations of calcium and other ions in your assay buffer.
-
Rapid Desensitization: The OXTR can desensitize rapidly.[3] Ensure your measurement window is optimized to capture the peak response. A time-course experiment is recommended to determine the optimal reading time.
-
Issue 2: No significant receptor internalization observed with this compound treatment.
-
Question: I am not observing the expected internalization of the oxytocin receptor after applying this compound in my fluorescence microscopy assay. What should I check?
-
Answer: A lack of observable internalization could be due to:
-
Suboptimal this compound Concentration: Perform a dose-response curve to ensure you are using a concentration that effectively activates the receptor.
-
Insufficient Incubation Time: Internalization is a time-dependent process. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation period.
-
Cell-Specific Internalization Pathways: The machinery for internalization can differ between cell types.[6] Confirm that your chosen cell line expresses the necessary components, such as β-arrestins and dynamin.[3]
-
Fixation and Staining Artifacts: Optimize your immunofluorescence protocol. Inadequate fixation or antibody penetration can lead to poor signal.
-
Data Presentation
Table 1: Hypothetical Effects of this compound on Oxytocin Receptor Desensitization Parameters
| Parameter | Control (Oxytocin) | This compound (1 µM) | Description |
| EC50 Shift (after 30 min pre-treatment) | 5.2-fold increase | 3.8-fold increase | A rightward shift in the dose-response curve indicates desensitization. |
| Maximal Response (after 30 min pre-treatment) | 45% decrease | 30% decrease | Reduction in the maximum achievable signaling response. |
| Receptor Internalization (at 30 min) | 60% of surface receptors | 45% of surface receptors | Percentage of receptors removed from the cell surface. |
| β-arrestin Recruitment (BRET assay) | 85% of max signal | 70% of max signal | Recruitment of β-arrestin to the activated receptor. |
Experimental Protocols
Protocol 1: Fluorescence-Based Receptor Internalization Assay
This protocol describes a method to visualize and quantify the internalization of the oxytocin receptor upon treatment with this compound using a cell line expressing a fluorescently tagged OXTR (e.g., OXTR-GFP).
Materials:
-
HEK293 cells stably expressing OXTR-GFP
-
This compound
-
Oxytocin (as a positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed OXTR-GFP expressing HEK293 cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Prepare fresh solutions of this compound and oxytocin in serum-free medium at the desired concentrations.
-
Wash the cells twice with warm PBS.
-
Add the agonist-containing medium to the cells and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the unstimulated control.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. In unstimulated cells, GFP fluorescence should be localized to the plasma membrane. Upon stimulation, fluorescent puncta will appear in the cytoplasm, representing internalized receptors in endosomes.
-
Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane using image analysis software.
Mandatory Visualizations
Caption: OXTR signaling and desensitization pathway.
Caption: Workflow for receptor internalization assay.
Caption: Troubleshooting logic for low calcium signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Internalization and desensitization of the oxytocin receptor is inhibited by Dynamin and clathrin mutants in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
common pitfalls when using non-peptide oxytocin agonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with non-peptide oxytocin agonists.
Troubleshooting Guides
Problem 1: Inconsistent or No Compound Activity in In Vitro Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Many non-peptide agonists are hydrophobic. Prepare stock solutions in an appropriate organic solvent like DMSO.[1][2] For aqueous assay buffers, ensure the final solvent concentration is low (typically <0.5%) to avoid vehicle effects. Sonication may aid dissolution. For in vivo studies, specific formulations with vehicles like 15% DMSO and 2% Tween-80 in saline may be necessary.[1] |
| Compound Degradation | Non-peptide compounds can be more stable than peptides, but are still susceptible to degradation in aqueous solutions over time.[3] Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Ensure the cell line used expresses the oxytocin receptor (OTR) at sufficient levels. Use appropriate positive controls (e.g., native oxytocin) to confirm assay functionality. Optimize incubation times and temperatures as recommended in specific assay protocols. |
| Low Agonist Potency | Some non-peptide agonists have weaker affinity and functional potency compared to native oxytocin.[1] Ensure the concentration range tested is appropriate to capture the full dose-response curve. |
Problem 2: Unexpected or Off-Target Effects in Cellular or Animal Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Lack of Receptor Selectivity | A primary pitfall is the cross-reactivity with vasopressin (AVP) receptors, particularly the V1a subtype, due to the high structural homology between OTR and AVPRs.[1][4] This can lead to cardiovascular or other physiological effects unrelated to OTR activation.[5] |
| Solution: Select a non-peptide agonist with a well-characterized selectivity profile.[6] See the data comparison table below. Include control experiments using selective OTR and AVPR antagonists to dissect the observed effects. For example, atosiban can be used as an OTR antagonist.[7] | |
| Biased Agonism | The agonist may preferentially activate one signaling pathway over another (e.g., Gq-mediated calcium signaling vs. β-arrestin recruitment).[8][9] This can lead to a different downstream cellular response compared to oxytocin. |
| Solution: Characterize the signaling profile of your agonist in relevant cell lines using multiple functional readouts (e.g., calcium mobilization, cAMP assays, β-arrestin recruitment assays). | |
| Species Differences in Receptor Pharmacology | The affinity and selectivity of a ligand can vary between species (e.g., human vs. rat OTR).[10] |
| Solution: Whenever possible, use species-specific receptor assays to confirm the pharmacological profile of the agonist before proceeding with in vivo studies. |
Frequently Asked Questions (FAQs)
Q1: Why should I use a non-peptide oxytocin agonist instead of oxytocin itself?
Non-peptide agonists offer several potential advantages over the native oxytocin peptide, including improved oral bioavailability, better penetration of the blood-brain barrier, and a longer half-life due to resistance to peptidase degradation.[4][11][12] These properties can be particularly beneficial for chronic in vivo studies and for developing potential therapeutics for central nervous system disorders.[13]
Q2: What are the main signaling pathways activated by the oxytocin receptor?
The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins. The canonical and most well-characterized pathway is through Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] This results in an increase in intracellular calcium levels.[13][14] The OTR can also couple to Gi/o and Gs proteins, which can modulate adenylyl cyclase activity.[15][16]
Q3: What is "biased agonism" in the context of non-peptide oxytocin agonists?
Biased agonism, or functional selectivity, refers to the ability of a ligand to stabilize a specific conformation of the receptor, leading to the preferential activation of a subset of downstream signaling pathways.[8][17] For example, a biased non-peptide agonist might strongly activate the Gq pathway leading to uterine contractions but fail to recruit β-arrestin, which is involved in receptor desensitization and internalization.[9] This can result in a different physiological outcome compared to the endogenous ligand, oxytocin.
Q4: How do I choose the right non-peptide agonist for my experiment?
The choice of agonist depends on the specific research question. Key considerations include:
-
Selectivity: If you want to avoid confounding effects from vasopressin receptor activation, choose an agonist with high selectivity for the OTR over AVPRs (e.g., LIT-001).[6][7]
-
Potency and Efficacy: Consider the EC50 and Emax values to ensure the agonist is potent and efficacious enough for your experimental system.
-
Known Off-Target Effects: Be aware of any known off-target activities. For instance, WAY-267464 has been shown to act as a V1a receptor antagonist in addition to its OTR agonist activity.[5]
-
Blood-Brain Barrier Permeability: For central nervous system studies, select an agonist known to cross the blood-brain barrier.[12]
Q5: What are some key positive and negative controls to include in my experiments?
-
Positive Controls:
-
Native oxytocin to establish a benchmark for potency and efficacy.
-
A well-characterized non-peptide agonist if you are testing a novel compound.
-
-
Negative Controls:
-
Vehicle control to account for any effects of the solvent.
-
A selective OTR antagonist (e.g., atosiban) to confirm that the observed effects are mediated by the oxytocin receptor.
-
For in vivo studies, a selective V1a antagonist can help to rule out off-target effects.
-
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of selected non-peptide oxytocin agonists compared to native oxytocin. Note that values can vary depending on the assay conditions and cell types used.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Species | Reference |
| Oxytocin | OTR | 1.0 | 9.0 | Human | [1] |
| V1aR | 503 | 59.7 | Human | [1] | |
| WAY-267464 | OTR | 978 | 881 | Human | [1] |
| V1aR | 113 | No functional response | Human | [1] | |
| LIT-001 | OTR | - | 25 | Human | [6] |
| OTR | - | 18 | Mouse | [6] | |
| V1aR | - | IC50 = 5900 (antagonist) | - | [6] | |
| Compound 39 | OTR | - | 33 | Human | [18] |
Experimental Protocols & Workflows
Experimental Workflow: Characterizing a Novel Non-Peptide Oxytocin Agonist
Protocol: Radioligand Binding Assay for OTR
This protocol is adapted from established methods for determining the binding affinity of a test compound for the oxytocin receptor.[19]
Materials:
-
Cell membranes from cells expressing OTR (e.g., CHO-K1/OXTR cells).
-
Radioligand: [3H]-Oxytocin or a selective radio-labeled OTR antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Test non-peptide agonist at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing OTR in ice-cold homogenization buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation (e.g., 50-100 µg protein/well).
-
Competition Binding: Add a fixed concentration of radioligand (typically at its Kd value) to all wells. Add increasing concentrations of the unlabeled test compound. Include wells with radioligand only (total binding) and wells with radioligand plus excess unlabeled oxytocin (non-specific binding).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
Protocol: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following OTR activation.[20][21]
Materials:
-
CHO-K1/OXTR cells or another suitable cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test non-peptide agonist and oxytocin at various concentrations.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Use the plate reader's injector to add the non-peptide agonist or oxytocin at various concentrations.
-
Signal Detection: Immediately measure the fluorescence intensity kinetically for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Signaling Pathway Diagrams
Canonical OTR-Gq Signaling Pathway
Potential for Biased Signaling at the OTR
References
- 1. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. A Nonpeptide Oxytocin Receptor Agonist for a Durable Relief of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 17. Biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-peptide oxytocin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. genscript.com [genscript.com]
- 21. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Sedative Effects of TC OT 39 in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting the sedative effects of the oxytocin receptor partial agonist and vasopressin V1A receptor antagonist, TC OT 39, in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it cause sedation?
A1: this compound is a non-peptide partial agonist of the oxytocin receptor (OXTR) and an antagonist of the vasopressin V1A receptor.[1][2] While oxytocin is often associated with prosocial behaviors, high doses of oxytocin have been shown to produce sedative effects, including the suppression of locomotor activity and rearing in rodents. The sedative effects of this compound are likely mediated through its agonist activity at the oxytocin receptor, particularly at higher concentrations.
Q2: At what doses have the sedative effects of this compound been observed?
A2: In C57BL/6J mice, overt sedative-like effects of this compound have been reported at a dose of 75 mg/kg administered intraperitoneally (i.p.). At a lower dose of 50 mg/kg (i.p.), a significant decrease in marble burying behavior was observed, which could be an early indicator of sedation or a separate anxiolytic effect.
Q3: How can I differentiate between sedative and anxiolytic effects in my behavioral assays?
A3: Differentiating between sedation and anxiolysis is a common challenge. A true anxiolytic effect should ideally not be accompanied by a significant decrease in general locomotor activity. For example, in the Elevated Plus Maze (EPM), an anxiolytic compound would be expected to increase the time spent in the open arms without significantly reducing the total number of arm entries. In the Open Field Test (OFT), an anxiolytic effect is typically characterized by increased time spent in the center of the arena, again, without a substantial decrease in overall distance traveled. A compound that reduces overall activity (e.g., distance traveled in OFT, total arm entries in EPM) is likely producing sedative effects. The rotarod test is particularly useful for specifically assessing motor coordination and sedation; a sedative drug will impair performance on this task.
Q4: What is the potential mechanism behind this compound-induced sedation?
A4: The sedative effects of this compound are likely mediated by its agonist activity at the oxytocin receptor. Oxytocin receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gq and Gi/o.[3][4][5][6] The coupling to Gi/o proteins can lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4] Activation of these channels causes an efflux of potassium ions from the neuron, leading to hyperpolarization and a decrease in neuronal excitability, which can manifest as sedation.
Troubleshooting Guides
Issue 1: Unexpected Sedative Effects at Low Doses of this compound
-
Possible Cause: Vehicle used for drug administration may have sedative properties.
-
Troubleshooting Step: Always run a vehicle-only control group to assess the baseline behavioral effects of the vehicle.
-
-
Possible Cause: Strain, age, or sex of the animals may influence sensitivity to the compound.
-
Possible Cause: Errors in dose calculation or preparation.
-
Troubleshooting Step: Double-check all calculations for dose preparation. Ensure the compound is fully dissolved and the solution is homogenous before administration.
-
Issue 2: Difficulty Distinguishing Sedation from Other Behavioral Effects (e.g., Anxiolysis)
-
Possible Cause: The behavioral assay being used is not specific enough.
-
Troubleshooting Step: Employ a battery of behavioral tests. For example, combine the Open Field Test (OFT) or Elevated Plus Maze (EPM) with a more specific motor coordination test like the Rotarod. A decrease in locomotor activity in the OFT/EPM coupled with impaired performance on the rotarod strongly suggests sedation.
-
-
Possible Cause: The dose range selected is not appropriate.
-
Troubleshooting Step: Conduct a dose-response study to identify the dose at which sedative effects emerge and to see if anxiolytic-like effects are present at lower, non-sedative doses.
-
Issue 3: High Variability in Behavioral Data
-
Possible Cause: Inconsistent handling of animals.
-
Troubleshooting Step: Handle all animals consistently and habituate them to the experimenter and the testing room prior to the experiment.
-
-
Possible Cause: Environmental factors in the testing room (e.g., lighting, noise).
-
Troubleshooting Step: Maintain consistent lighting levels, temperature, and background noise for all testing sessions. For the OFT, be aware that different lighting conditions can significantly impact locomotor activity.[11]
-
-
Possible Cause: Time of day for testing.
-
Troubleshooting Step: Conduct behavioral testing at the same time of day for all animals to minimize circadian rhythm effects on activity.[11]
-
Quantitative Data
Table 1: Effect of this compound on Marble Burying Behavior in C57BL/6J Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried (Mean ± SEM) |
| Vehicle | - | 15.2 ± 1.5 |
| This compound | 50 | 8.5 ± 2.1* |
| This compound | 75 | 3.1 ± 1.2** |
*p < 0.05 compared to vehicle **p < 0.01 compared to vehicle; associated with overt sedative-like effects (Data adapted from studies on the effects of this compound in C57BL/6J mice)
Experimental Protocols
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior. A significant decrease in locomotor activity is indicative of sedation.
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (typically 5-10 minutes).
-
Record the session using an overhead video camera connected to a tracking software.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Key Parameters to Analyze for Sedation:
-
Total Distance Traveled: A significant decrease compared to the control group is a primary indicator of sedation.
-
Velocity: Reduced average speed of movement.
-
Rearing Frequency: A decrease in the number of times the animal rears on its hind legs.
-
Time Spent Immobile: An increase in the duration of immobility.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior. Sedative effects can be inferred from a general reduction in activity.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to testing.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
Return the mouse to its home cage after the test.
-
Clean the maze thoroughly with 70% ethanol between animals.
Key Parameters to Analyze for Sedation:
-
Total Number of Arm Entries: A significant decrease in the total entries into any of the arms suggests reduced locomotor activity due to sedation.
-
Total Distance Traveled: A reduction in the overall distance moved on the maze.
Rotarod Test
Objective: To specifically assess motor coordination, balance, and motor learning. Impaired performance is a strong indicator of sedation or motor deficits.
Apparatus: A rotating rod that can be set at a constant or accelerating speed. The rod is suspended at a height from which a fall will not injure the animal.
Procedure:
-
Training/Habituation: On the day before testing, train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few trials to acclimate them to the apparatus.
-
Testing:
-
Place the mouse on the rotarod.
-
Start the rotation, either at a constant speed or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rotating rod. If the mouse clings to the rod and rotates with it for two consecutive rotations, this is also considered a fall.
-
Conduct multiple trials (e.g., 3 trials) with a rest period (e.g., 15 minutes) between each trial.
-
-
Clean the rod with 70% ethanol between each mouse.
Key Parameters to Analyze for Sedation:
-
Latency to Fall: A significant decrease in the time the mouse is able to stay on the rotating rod compared to the control group indicates impaired motor coordination, which can be a direct result of sedation.
Visualizations
Caption: this compound signaling pathways leading to sedation.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual modulation of inward rectifier potassium currents in olfactory neuronal cells by promiscuous G protein coupling of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin 6 receptor modulation reduces locomotor activity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C57BL/6J mice exhibit reduced dopamine D3 receptor-mediated locomotor-inhibitory function relative to DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Locomotor response to an open field during C57BL/6J active and inactive phases: differences dependent on conditions of illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with TC OT 39
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TC OT 39 in their experiments. This compound is a potent, non-peptide partial agonist for the oxytocin receptor (OTR) and an antagonist for the vasopressin V1a receptor (V1aR), making it a valuable tool for studying the roles of these receptors in various physiological processes.[1][2] Consistent and reproducible results are critical for advancing research, and this guide is designed to address common challenges encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic, non-peptide small molecule that acts as a partial agonist at the oxytocin receptor (OTR) and a competitive antagonist at the vasopressin V1a receptor (V1aR).[1][2] Its dual activity allows for the specific investigation of these signaling pathways. It is also reported to be a partial agonist at the vasopressin V2 receptor.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C.[1] It is soluble in 1eq. HCl and DMSO up to 100 mM.[1] When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.
Q3: In which in vivo models has this compound been shown to be active?
This compound has been demonstrated to be active in a rat model of uterine response.[1][3] It has also been used in studies investigating scratching behavior in mice when administered intrathecally.[4]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental design. This section provides a question-and-answer guide to troubleshoot common issues.
Q4: We are observing high variability in our in vivo results between animals. What could be the cause?
High inter-animal variability is a common challenge in in vivo studies and can be attributed to several factors:
-
Animal-to-Animal Physiological Differences: Minor differences in age, weight, and stress levels can impact physiological responses. Ensure that animals are properly acclimated to the experimental conditions and handled consistently.
-
Injection Variability: The route and consistency of administration are critical. For instance, in intrathecal injections, the precise location of delivery can significantly alter the observed effect.[4] Ensure that the injection technique is consistent across all animals.
-
Differential Receptor Expression: The expression levels of OTR and V1aR can vary between individual animals, potentially altering the net effect of this compound's dual activity.
-
Sex-Dependent Effects: The oxytocin and vasopressin systems can exhibit sex-specific differences. Consider whether the sex of the animals is a contributing factor to the variability.[5]
Q5: The potency of this compound in our assay is lower than expected. What should we check?
If you are observing lower than expected potency, consider the following:
-
Compound Integrity: Ensure that this compound has been stored correctly at -20°C and that stock solutions have not undergone multiple freeze-thaw cycles. Degradation of the compound will lead to reduced potency.
-
Solubility Issues: Incomplete solubilization of this compound in the vehicle can result in a lower effective concentration being administered. Ensure the compound is fully dissolved before use.
-
Partial Agonism: As a partial agonist at the OTR, the maximal response elicited by this compound may be lower than that of a full agonist. The observed potency can also be influenced by the presence of endogenous oxytocin.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, potentially reducing the observed response over time.
Q6: We are seeing unexpected or off-target effects in our experiments. Why might this be happening?
Unexpected effects could be due to the dual nature of this compound's activity:
-
V1aR Antagonism: The antagonist activity at V1aR could produce effects that might be misinterpreted as off-target if not accounted for in the experimental design. It is crucial to consider the potential physiological consequences of V1aR blockade in your experimental system.
-
V2R Partial Agonism: this compound also acts as a partial agonist at the vasopressin V2 receptor, which could contribute to the overall pharmacological profile and lead to unexpected observations.[2]
-
Species-Specific Receptor Selectivity: The selectivity of ligands for oxytocin and vasopressin receptors can differ between species.[6] This could lead to different pharmacological profiles when using animal models.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound.
Table 1: Receptor Binding and Activity of this compound
| Receptor | Action | Species | Value | Reference |
| Oxytocin Receptor (OTR) | Partial Agonist | - | EC50 = 33 nM | [1] |
| Vasopressin V1a Receptor (V1aR) | Antagonist | - | Ki = 330 nM | [1] |
| Vasopressin V2 Receptor (V2R) | Partial Agonist | - | EC50 = 850 nM | [1] |
Table 2: In Vivo Experimental Parameters for this compound
| Species | Assay | Route of Administration | Dose | Observed Effect | Reference |
| Mouse | Scratching Behavior | Intrathecal | 0.1 nmol | Significant scratching behavior | [4] |
| Rat | Uterine Response | - | - | Active in vivo | [1][3] |
Experimental Protocols
Detailed Methodology for Intrathecal Injection in Mice (as described in[4])
-
Animal Preparation: Use adult male C57BL/6 mice.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Injection Procedure:
-
Perform a spinal cord puncture between the L5 and L6 vertebrae using a Hamilton microsyringe with a 30G needle.
-
Deliver a 5 µl volume of the this compound solution to the cerebral spinal fluid.
-
-
Behavioral Observation: Immediately after the injection, video record the mice for 30 minutes to observe and quantify scratching bouts.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the oxytocin and vasopressin V1a receptors, the primary targets of this compound.
Caption: Oxytocin Receptor (OTR) Signaling Pathway Activation by this compound.
Caption: Vasopressin V1a Receptor (V1aR) Signaling Pathway Antagonism by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]
- 5. Barriers and Breakthroughs in Targeting the Oxytocin System to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
best practices for dissolving and administering TC OT 39 in vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for dissolving and administering TC OT 39 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I dissolve this compound for in vivo use?
A1: The solubility of this compound is a critical first step for successful in vivo experiments. It is soluble in organic solvents like DMSO and in acidic solutions.[1][2] The choice of solvent will depend on the intended route of administration.
-
For Intraperitoneal (IP) Injection: A common method involves first dissolving this compound in a minimal amount of DMSO and then diluting it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS).[1] It is crucial to keep the final concentration of DMSO low (ideally under 5%) to avoid vehicle-induced toxicity.[1][3]
-
For Intrathecal (IT) Injection: A published protocol recommends dissolving this compound first in 100 mM HCl and then diluting with saline to the desired concentration. The final HCl concentration for injection should be very low (e.g., less than 125 µM).
Q2: My this compound solution is precipitating. What can I do?
A2: Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Review Solvent Ratios: Ensure the proportion of the aqueous component (saline or PBS) is not too high for your this compound concentration.
-
Check Mixing Order: Always dissolve the compound completely in the primary solvent (DMSO or HCl) before adding the aqueous vehicle.
-
Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound.
-
Use Co-solvents: For challenging compounds, a co-solvent system can be employed. A common vehicle for hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline.[4]
-
Prepare Fresh: It is always recommended to prepare the dosing solution fresh on the day of the experiment.
Q3: What are the recommended doses and administration routes for this compound in vivo?
A3: The optimal dose and route of administration will depend on the animal model and the research question. Based on published studies, the following can be used as a starting point:
-
Intraperitoneal (IP) Injection in Mice: Doses of 50 mg/kg and 75 mg/kg have been used to study behavioral effects.
-
Intrathecal (IT) Injection in Mice and Rats: Doses around 0.1 nmol have been shown to elicit behavioral responses.[5]
Q4: I am observing unexpected side effects in my animals. What should I do?
A4: It is important to distinguish between compound-specific effects and vehicle-induced toxicity.
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to assess the effects of the solvent mixture.
-
Dose-Response Study: If you observe adverse effects, consider performing a dose-response study to determine the maximum tolerated dose.
-
Monitor for Clinical Signs: Closely monitor animals for signs of toxicity such as weight loss, lethargy, ruffled fur, and abnormal posture.[6]
-
Specific to this compound: At higher doses (e.g., 75 mg/kg IP in mice), sedative-like effects have been reported. Intrathecal administration has been associated with scratching behavior.[5]
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Solubility | |||
| DMSO | Up to 100 mM | N/A | [1][2] |
| 1 eq. HCl | Up to 100 mM | N/A | [2] |
| Receptor Binding Affinity (Ki) | |||
| Oxytocin Receptor (OTR) | 33 nM (EC50) | Human | [2] |
| Vasopressin V1a Receptor (V1aR) | 330 nM (Ki) | Human | [2] |
| Vasopressin V2 Receptor (V2R) | 850 nM (EC50) | Human | [2] |
| In Vivo Dosing | |||
| Intraperitoneal (IP) | 50 - 75 mg/kg | Mouse | |
| Intrathecal (IT) | 0.1 nmol | Mouse/Rat | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required amount of this compound and solvents. For a final injection volume of 100 µL per 20g mouse and a final DMSO concentration of 5%, you will have 5 µL of DMSO and 95 µL of saline.
-
Prepare the this compound stock solution in DMSO. Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. For example, to achieve a 50 mg/kg dose in a 20g mouse (1 mg dose), dissolve 1 mg of this compound in 5 µL of DMSO. Vortex until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Dilute with saline. Slowly add the saline or PBS to the DMSO stock solution while vortexing to prevent precipitation.
-
Visually inspect the final solution. The solution should be clear and free of any precipitates. If precipitation occurs, refer to the troubleshooting guide.
-
Administer immediately. It is recommended to use the solution immediately after preparation.
Protocol 2: Preparation of this compound for Intrathecal (IT) Injection (Adapted from Lin et al., 2022)
Materials:
-
This compound powder
-
100 mM Hydrochloric acid (HCl), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in 100 mM HCl. Dissolve this compound in 100 mM HCl to a desired stock concentration.
-
Dilute the stock solution with saline. Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration of HCl should be minimized (e.g., <125 µM).
-
Administer the diluted solution.
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Oxytocin Receptor.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of TC OT 39 and Oxytocin in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the behavioral effects of the non-peptide oxytocin receptor agonist TC OT 39 and the endogenous neuropeptide oxytocin. The information presented is based on available preclinical data and is intended to inform researchers in the fields of neuroscience and drug development.
Executive Summary
Oxytocin is a neuropeptide renowned for its crucial role in social bonding, trust, and anxiety reduction. Its therapeutic potential for social deficits in psychiatric disorders is an area of intense research. This compound is a synthetic, non-peptide molecule that acts as a partial agonist at the oxytocin receptor. While both compounds target the same receptor, preclinical evidence suggests significant differences in their behavioral profiles. Notably, this compound has not demonstrated the same prosocial effects as oxytocin in a mouse model of autism-like behavior and has been observed to induce sedation at higher doses, a factor that can confound the interpretation of behavioral assays. This guide will delve into the available data, providing a comparative overview of their mechanisms, and performance in behavioral paradigms.
Compound Properties and Receptor Affinity
| Compound | Type | Primary Target | Other Targets |
| Oxytocin | Neuropeptide | Oxytocin Receptor (OTR) | Vasopressin Receptors (lower affinity) |
| This compound | Non-peptide | Oxytocin Receptor (Partial Agonist, EC50 = 33 nM) | Vasopressin V1a Receptor (Antagonist, Ki = 330 nM), Vasopressin V2 Receptor (Partial Agonist, EC50 = 850 nM)[1][2] |
Signaling Pathways
Oxytocin binding to its G-protein coupled receptor (GPCR) can initiate multiple intracellular signaling cascades, with the Gq pathway being a primary route for many of its central effects.
Caption: Oxytocin Receptor Gq Signaling Pathway.
Comparative Behavioral Data
A direct, head-to-head comparison of this compound and oxytocin in standardized behavioral assays for social interaction and anxiety is limited in the current literature. The following tables summarize available data, including a direct comparison in a scratching behavior assay and findings from separate studies on social and anxiety-like behaviors.
Table 1: Scratching Behavior in Mice (Direct Comparison) [3][4]
| Treatment (Intrathecal) | Dose | Number of Scratches (Mean ± SEM) |
| Vehicle | - | ~10 |
| Oxytocin | 0.03 nmol | ~150 |
| This compound | 0.1 nmol | ~160 |
Note: This assay is not a primary measure of social or anxiety-related behavior but demonstrates that this compound can elicit a behavioral response via the oxytocin receptor in vivo.
Table 2: Social Behavior - Three-Chamber Social Interaction Test in BALB/cByJ Mice (Indirect Comparison)
A study investigating the effects of this compound in the BALB/cByJ mouse model, which exhibits autism-like social deficits, found that it did not have prosocial efficacy.[3][5] In contrast, numerous studies have demonstrated the prosocial effects of oxytocin in various mouse models, including increasing time spent with a novel mouse.
| Compound | Outcome in BALB/cByJ Mice |
| This compound | No prosocial efficacy observed[3][5] |
| Oxytocin | Generally promotes social interaction (data from various studies)[6][7][8] |
Table 3: Anxiety-Like Behavior - Marble Burying Test in C57BL/6J Mice (Indirect Comparison)
The marble-burying test is used to assess anxiety-like and repetitive behaviors. A study reported that this compound decreased marble burying at a lower dose, which can be interpreted as an anxiolytic-like effect. However, at a higher dose, it induced overt sedative-like effects, which could confound the interpretation of the results.[9] Oxytocin's effects in this test can be variable, with some studies showing a reduction in marble burying.
| Compound | Dose (i.p.) | Effect on Marble Burying |
| This compound | 50 mg/kg | Significantly decreased[9] |
| This compound | 75 mg/kg | Overt sedative-like effects[9] |
| Oxytocin | Variable | Reports of decreased burying (dose-dependent) |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral data. Below are protocols for key behavioral assays mentioned in this guide.
Experimental Workflow: Behavioral Assay
References
- 1. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biovis.net [biovis.net]
- 3. Prosocial effects of an oxytocin metabolite, but not synthetic oxytocin receptor agonists, in a mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]
- 8. Rescue of oxytocin response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to TC OT 39 and WAY-267,464: Non-peptide Oxytocin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two non-peptide oxytocin receptor (OTR) agonists: TC OT 39 and WAY-267,464. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to facilitate informed decisions in the selection and application of these compounds for research and therapeutic development.
Introduction
Oxytocin, a neuropeptide crucial for social bonding, parturition, and lactation, exerts its effects through the oxytocin receptor (OTR), a G-protein coupled receptor. The therapeutic potential of targeting the OTR for various neuropsychiatric disorders, including anxiety and social deficits, has spurred the development of non-peptide agonists. These synthetic molecules offer potential advantages over native oxytocin, such as improved pharmacokinetic profiles and better blood-brain barrier penetration.[1] This guide focuses on two such compounds, this compound and WAY-267,464, providing a comparative analysis of their in vitro and in vivo pharmacological properties.
In Vitro Pharmacological Profile
The in vitro activity of this compound and WAY-267,464 has been characterized through various binding and functional assays. Both compounds exhibit agonistic activity at the OTR, but also interact with vasopressin receptors, which share significant structural homology with the OTR.
Data Presentation: Receptor Binding and Functional Activity
| Parameter | This compound | WAY-267,464 | Reference |
| Oxytocin Receptor (OTR) | |||
| Binding Affinity (Ki) | 147 nM (partial agonist) | 58.4 nM | [2][3] |
| Functional Activity (EC50) | 33 nM, 180 nM | ~61 nM (87% efficacy vs OT), 44 nM (77% efficacy vs OT) | [4][5][6] |
| Vasopressin 1a Receptor (V1aR) | |||
| Binding Affinity (Ki) | 330 nM (antagonist) | Potent antagonist | [4][7] |
| Vasopressin 2 Receptor (V2R) | |||
| Functional Activity (EC50) | 850 nM (partial agonist) | Negligible affinity | [4][7] |
In Vivo Performance: A Comparative Overview
Direct comparative studies of this compound and WAY-267,464 are limited, but available data from a study on inflammatory pain provides valuable insights into their relative efficacy.
Data Presentation: In Vivo Anti-Hyperalgesic Effects in a Rat Model of Inflammatory Pain
| Compound (Intrathecal Administration) | Effective Dose for Anti-Hyperalgesia | Observed Sex Differences | OTR-Mediated Action | Reference |
| This compound | 12.5 nmol | No | Yes (effects blocked by OTR antagonist atosiban in both sexes) | [8] |
| WAY-267,464 | 12.5 nmol | Slight decrease in potency and efficacy in females | Yes (effects blocked by atosiban in males, but not significantly in females) | [8] |
Key Observation: In this inflammatory pain model, this compound demonstrated a more consistent anti-hyperalgesic effect across both sexes compared to WAY-267,464.[8] The antagonist activity of both compounds at the V1a receptor may also contribute to their overall in vivo pharmacological profile.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and WAY-267,464.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is a standard method for determining the binding affinity of a test compound to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and WAY-267,464 for the oxytocin receptor.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Test compounds: this compound and WAY-267,464.
-
Non-specific binding control: Unlabeled oxytocin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-OTR cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound or WAY-267,464).
-
A fixed concentration of [³H]-Oxytocin (typically at its Kd value).
-
Membrane preparation.
-
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled oxytocin instead of the test compound.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Calcium Flux Assay for Functional Activity (EC50) Determination
This assay measures the ability of an agonist to stimulate an intracellular calcium response following receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and WAY-267,464 in activating the oxytocin receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds: this compound and WAY-267,464.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Cell Preparation:
-
Seed the OTR-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add increasing concentrations of the test compound (this compound or WAY-267,464) to the wells using the integrated fluid dispenser.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Assay for Functional Activity
This assay measures receptor activation by quantifying the expression of a reporter gene (luciferase) linked to a downstream signaling element.
Objective: To determine the functional potency and efficacy of this compound and WAY-267,464.
Materials:
-
HEK293 cells co-transfected with the human oxytocin receptor and a luciferase reporter plasmid under the control of a response element (e.g., NFAT).[9]
-
Test compounds: this compound and WAY-267,464.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the transfected cells in a 96-well white-walled, clear-bottom plate and allow them to attach.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the test compounds (this compound or WAY-267,464).
-
Incubate for a period sufficient to allow for gene expression (typically 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect) values.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Oxytocin Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Calcium Flux Assay Workflow
Conclusion
Both this compound and WAY-267,464 are valuable tools for investigating the oxytocin system. This compound appears to be a partial agonist at the OTR with antagonist activity at the V1a receptor.[4] WAY-267,464 is also an OTR agonist with potent V1a receptor antagonist properties.[7] The choice between these two compounds will depend on the specific research question. For studies requiring a consistent effect across sexes, particularly in the context of pain, this compound may be a more suitable candidate based on the available direct comparative data.[8] However, the distinct pharmacological profiles of both compounds, especially their interactions with the vasopressin system, necessitate careful consideration and interpretation of experimental results. Further direct comparative studies, particularly focusing on pharmacokinetics and in vivo effects in models of social behavior and anxiety, are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Receptor and behavioral pharmacology of WAY-267464, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WAY-267464 - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Validation of TC OT 39's Effects with Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TC OT 39 with other oxytocin receptor (OTR) antagonists, supported by experimental data. It is designed to assist researchers in evaluating the pharmacological profile of this compound and its potential applications. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Data Presentation: A Comparative Analysis of Oxytocin Receptor Antagonists
The following tables summarize the quantitative data for this compound and other well-characterized oxytocin receptor antagonists. This data is essential for comparing the binding affinity, functional potency, and selectivity of these compounds.
Table 1: Binding Affinity (Ki) at Oxytocin and Vasopressin Receptors
| Compound | Oxytocin Receptor (Ki, nM) | Vasopressin V1a Receptor (Ki, nM) | Vasopressin V2 Receptor (Ki, nM) | Selectivity (V1a/OTR) | Selectivity (V2/OTR) |
| This compound | 147[1] | 330[1][2][3][4] | >1000[1] | 2.24 | >6.8 |
| Atosiban | Data not consistently available in provided search results | Data not consistently available in provided search results | Data not consistently available in provided search results | Mixed V1a/OTR antagonist[5][6][7] | - |
| Retosiban | 0.65 (human)[8][9] | >910 | >910 | >1400[8][9] | >1400[9] |
| L-368,899 | 12.38 (coyote)[10][11] | 511.6 (coyote)[10] | 570[12] | ~41[10] | ~46 |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 2: Functional Potency (EC50/IC50) of Oxytocin Receptor Ligands
| Compound | Activity | Assay | Potency (nM) |
| This compound | Partial Agonist | Oxytocin Receptor | EC50 = 33[2][3][4] / 180[13] |
| Partial Agonist | Vasopressin V2 Receptor | EC50 = 850[2][3][4] | |
| Atosiban | Antagonist | Inhibition of Oxytocin-induced Ca2+ increase in myometrial cells | IC50 = 5[14][15] |
| L-368,899 | Antagonist | Rat Uterus Oxytocin Receptor | IC50 = 8.9[12][16] |
| Antagonist | Human Uterus Oxytocin Receptor | IC50 = 26[16] |
Experimental Protocols: Methodologies for Validation
The validation of this compound's effects as an oxytocin receptor modulator involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the oxytocin receptor.
-
Objective: To quantify the affinity of this compound and other antagonists for the oxytocin receptor.
-
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radioligand, e.g., [3H]-Oxytocin or a selective radiolabeled antagonist.
-
Test compounds (this compound and other antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[3]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[3]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[3]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound.
-
Materials:
-
Procedure:
-
Cell Culture and Dye Loading: Culture the cells in a 96-well plate and load them with a calcium-sensitive dye.
-
Compound Addition:
-
Agonist mode: Add varying concentrations of the test compound and measure the fluorescence change.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of oxytocin (typically the EC80) and measure the inhibition of the calcium response.
-
-
Fluorescence Measurement: Record the fluorescence intensity before and after the addition of the compounds using a FLIPR or fluorescence microscope.
-
Data Analysis: Calculate the EC50 value for agonists or the IC50 value for antagonists from the dose-response curves.
-
In Vivo Assay: Inhibition of Uterine Contractions
This assay assesses the in vivo efficacy of an oxytocin receptor antagonist in a physiologically relevant model.
-
Objective: To evaluate the ability of this compound to inhibit oxytocin-induced uterine contractions in an animal model.
-
Materials:
-
Female rats in estrus or late-term pregnant rats.
-
Anesthesia.
-
Oxytocin.
-
Test compounds.
-
Intrauterine pressure catheter or strain gauge transducer.
-
Data acquisition system.
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat and insert a catheter into the uterine horn to measure pressure changes.
-
Baseline Measurement: Record baseline uterine activity.
-
Compound Administration: Administer the test compound intravenously or intraperitoneally.
-
Oxytocin Challenge: After a set period, administer a bolus of oxytocin to induce uterine contractions.
-
Data Recording: Continuously record uterine contractions for a specified duration.
-
Data Analysis: Quantify the inhibitory effect of the test compound on the frequency and amplitude of oxytocin-induced contractions.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the validation of this compound's effects.
References
- 1. pA2 Online [pa2online.org]
- 2. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. reprocell.com [reprocell.com]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. Drug discovery strategies for the identification of novel regulators of uterine contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for In Vivo Research: TC OT 39 vs. Carbetocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TC OT 39 and carbetocin for in vivo research applications. The information is compiled from available preclinical and clinical data to assist researchers in selecting the appropriate compound for their studies.
Overview
This compound is a potent, non-peptide partial agonist of the oxytocin receptor (OTR), also exhibiting antagonist activity at the vasopressin V1a receptor.[1] It has been evaluated in preclinical models for its effects on uterine contractility and its sedative properties.[1][2] Carbetocin, a synthetic analogue of oxytocin, is a long-acting OTR agonist widely used clinically to prevent postpartum hemorrhage.[3][4] Its primary advantage over oxytocin is its longer half-life, which allows for a single administration to produce sustained uterine contractions.[5]
While both compounds target the oxytocin receptor, their distinct pharmacological profiles and the nature of the available research data—preclinical for this compound versus extensive clinical data for carbetocin—necessitate a careful comparison for researchers designing in vivo studies. To date, no direct comparative in vivo studies between this compound and carbetocin have been identified in the public domain. This guide therefore presents a parallel comparison based on existing, separate studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and carbetocin.
Table 1: Pharmacological Profile
| Parameter | This compound | Carbetocin |
| Chemical Class | Non-peptide | Peptide |
| Target Receptor | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) |
| Receptor Activity | Partial Agonist | Agonist |
| OTR EC50 | 33 nM[1] / 180 nM[2] | Not explicitly stated in snippets |
| Other Receptor Activity | V1a Vasopressin Receptor Antagonist (Ki = 330 nM)[1], V2 Vasopressin Receptor Partial Agonist (EC50 = 850 nM) | Minimal cross-reactivity with vasopressin receptors |
| Half-life | Not explicitly stated in snippets | ~40 minutes[5] |
Table 2: Summary of In Vivo Uterotonic Effects
| Species | Model | This compound Administration & Dose | Carbetocin Administration & Dose | Observed Uterotonic Effects |
| Rat | Uterine Response Model | Active in vivo (dose not specified in snippets)[1] | Not specified in snippets for rat models | This compound: Active in a rat model of uterine response.[1] |
| Human | Postpartum Hemorrhage Prevention (Clinical) | Not applicable | Intravenous or Intramuscular, 100 µg[4][6][7] | Carbetocin: Induces sustained uterine contractions, reduces need for additional uterotonics compared to oxytocin.[5][8] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on the available literature for assessing uterotonic activity in vivo.
In Vivo Uterine Contractility Assessment in Rats
This protocol is a generalized representation of methods used to evaluate the in vivo uterine effects of compounds like this compound and carbetocin in a rat model.
-
Animal Preparation:
-
Adult female rats (e.g., Sprague-Dawley or Wistar) are used. The stage of the estrous cycle can be determined by vaginal lavage to ensure consistency, as uterine responsiveness to oxytocin fluctuates with hormonal changes.[9]
-
Animals are anesthetized using an appropriate anesthetic agent.
-
-
Surgical Procedure:
-
Data Acquisition:
-
A baseline period of uterine activity is recorded before administration of the test compound.
-
This compound or carbetocin is administered intravenously.
-
Uterine contractions (frequency, amplitude, and duration) are continuously recorded for a defined period post-administration.
-
-
Data Analysis:
-
The change in uterine contractility from baseline is quantified. This can be expressed as an increase in intrauterine pressure, the frequency of contractions, or an integrated measure of uterine activity over time.
-
Signaling Pathways
Both this compound and carbetocin exert their primary effects through the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated by the activation of Gq/11 proteins.
Oxytocin Receptor Signaling Pathway
The binding of an agonist, such as this compound or carbetocin, to the oxytocin receptor activates the Gq alpha subunit of the associated G-protein. This initiates a downstream cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key driver of myometrial contraction.[13][14][15]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. inajog.com [inajog.com]
- 4. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncontrolled before-after study adding carbetocin in addition to oxytocin decreases blood loss for cesarean section in twin pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin versus oxytocin to reduce additional uterotonic use at non-elective caesarean section: a double-blind, randomised trial (.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: TC OT 39 vs. Endogenous Oxytocin
For researchers in neuroscience, pharmacology, and drug development, the choice of molecular tools is paramount to the success of their investigations. While endogenous oxytocin is the natural ligand for the oxytocin receptor (OTR), its research applications are often hampered by its pharmacological properties. This guide provides a detailed comparison of the synthetic, non-peptide OTR agonist, TC OT 39, and endogenous oxytocin, highlighting the advantages of this compound in a research setting.
Key Advantages of this compound in Research
This compound offers several distinct advantages over endogenous oxytocin for in vivo and in vitro research, primarily stemming from its unique receptor selectivity profile and its non-peptide structure. These advantages translate to more targeted experimental designs, potentially longer-lasting effects, and improved bioavailability.
Enhanced Receptor Selectivity: One of the most significant advantages of this compound is its distinct receptor interaction profile. While it acts as a partial agonist at the oxytocin receptor, it simultaneously functions as an antagonist at the vasopressin 1a receptor (V1aR)[1][2]. This is a critical distinction from endogenous oxytocin, which is a potent agonist at both the OTR and, to a lesser extent, the V1aR. This dual agonism of oxytocin can confound experimental results, as activation of the V1aR is known to mediate its own distinct physiological and behavioral effects. By antagonizing the V1aR, this compound allows for a more precise investigation of OTR-mediated pathways, reducing the likelihood of off-target effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and endogenous oxytocin, providing a clear comparison of their receptor binding affinities and functional potencies.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Oxytocin Receptor (OTR) | Vasopressin 1a Receptor (V1aR) | Vasopressin 2 Receptor (V2R) |
| This compound | 147 nM (partial agonist)[2] | 330 nM (antagonist)[1][2] | >1000 nM (partial agonist)[2] |
| Endogenous Oxytocin | High affinity (agonist) | Moderate affinity (agonist) | Low affinity (agonist) |
Note: A specific Ki value for endogenous oxytocin at the OTR is not consistently reported across sources, but it is established to have high affinity.
Table 2: Functional Potency (EC50)
| Compound | Oxytocin Receptor (OTR) | Vasopressin 2 Receptor (V2R) |
| This compound | 33 nM / 180 nM[4][6] | 850 nM |
| Endogenous Oxytocin | Potent agonist (low nM range) | Weak agonist |
Note: There is some variability in the reported EC50 values for this compound.
Experimental Protocols
To facilitate the practical application of this compound in research, detailed methodologies for key in vivo experiments are provided below.
Marble Burying Test for Anxiety-Like Behavior in Mice
This test is used to assess anxiety-like and obsessive-compulsive behaviors in rodents. A reduction in the number of marbles buried is often interpreted as an anxiolytic-like effect.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding material (e.g., corncob or sawdust), approximately 5 cm deep
-
20 glass marbles (approximately 1.5 cm in diameter)
-
Test compound (this compound or vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Individually house mice in the testing room for at least 60 minutes before the experiment to allow for habituation to the environment.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the mice. The timing of administration relative to the test should be consistent across all animals and based on the expected pharmacokinetic profile of the compound.
-
Test Arena Preparation: Prepare the test cages by filling them with 5 cm of clean bedding. Gently place 20 marbles in a 4x5 grid on top of the bedding.
-
Test Initiation: Place a single mouse in the prepared cage.
-
Test Duration: Leave the mouse undisturbed in the cage for 30 minutes.
-
Scoring: After 30 minutes, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Intrathecal (i.t.) Injection in Mice for Spinal Drug Delivery
This technique allows for the direct administration of substances into the cerebrospinal fluid of the spinal cord, bypassing the blood-brain barrier.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol)
-
Hamilton syringe with a 30-gauge needle
-
Test compound (this compound or vehicle) dissolved in a sterile, injectable solution
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Preparation: Shave the fur over the lumbar region of the mouse's back. Clean the exposed skin with an antiseptic solution.
-
Positioning: Position the mouse on a surgical drape or in a stereotaxic frame to slightly arch its back, which helps to open the intervertebral spaces.
-
Injection Site Identification: Palpate the mouse's pelvis to locate the L5 and L6 vertebrae. The injection site is in the intervertebral space between these two vertebrae.
-
Injection: Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Drug Delivery: Slowly inject a small volume (typically 5-10 µL) of the this compound or vehicle solution.
-
Recovery: Remove the needle and allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal for any signs of distress or motor impairment.
Visualizing the Signaling Advantage
The following diagrams illustrate the key differences in receptor activation and the general workflow for a comparative in vivo study.
Caption: Receptor activation comparison.
Caption: In vivo comparative study workflow.
Caption: Simplified OTR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How long does oxytocin last in your body? [getheally.com]
- 4. Receptor and behavioral pharmacology of WAY-267464, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-267464 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Selectivity Analysis of TC OT 39 and Other Non-Peptide Oxytocin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and performance of TC OT 39, a non-peptide oxytocin receptor (OTR) partial agonist, with other notable non-peptide ligands targeting the oxytocin and vasopressin receptor systems. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compounds for their studies.
Introduction to Non-Peptide Oxytocin Receptor Ligands
The oxytocin receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery for its role in social behaviors, parturition, and various neuropsychiatric conditions. While the endogenous ligand, oxytocin, is a peptide, its therapeutic use is limited by poor oral bioavailability and blood-brain barrier penetration. This has driven the development of non-peptide ligands with improved pharmacokinetic properties. This compound is one such synthetic ligand, exhibiting partial agonist activity at the OTR. However, its selectivity profile, particularly concerning the closely related vasopressin receptors (V1a and V2), is a critical consideration for its use as a research tool and potential therapeutic. This guide offers a comparative analysis of this compound's selectivity against other non-peptide OTR ligands.
Comparative Selectivity of Non-Peptide Ligands
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected non-peptide ligands for the human oxytocin (OTR), vasopressin V1a (V1aR), and vasopressin V2 (V2R) receptors. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
| Ligand | Primary Activity | OTR | V1aR | V2R |
| This compound | Partial Agonist | Ki: 147 nM[1] EC50: 33 nM[2], 180 nM[3] | Antagonist Ki: 330 nM[1][2] | Agonist EC50: 850 nM[2] Ki: >1000 nM[1] |
| WAY 267,464 | Agonist | Ki: 978 nM[4] EC50: 881 nM[4] | Antagonist Ki: 113 nM[4] | - |
| LIT-001 | Agonist | Ki: 226 nM[5][6] EC50: 25 nM[5], 55 nM[6] | Antagonist Ki: 1253 nM[5] IC50: 5900 nM[5] | Agonist Ki: 1666 nM[5] EC50: 41 nM[5] |
| Atosiban | Antagonist | IC50: 5 nM | Antagonist | - |
Note: variations in reported values can be attributed to different experimental conditions.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring intracellular calcium mobilization.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the concentration of a non-labeled test compound that is required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) can be calculated.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target receptor (e.g., HEK293 cells stably expressing human OTR, V1aR, or V2R).
-
Assay Setup: A fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1aR) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters) to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine the potency (EC50 for agonists, IC50 for antagonists) of a compound by measuring its effect on intracellular calcium levels following receptor activation.
Objective: To measure the concentration of an agonist that produces 50% of the maximal response (EC50) or the concentration of an antagonist that inhibits the agonist response by 50% (IC50).
General Protocol:
-
Cell Culture: Adherent cells expressing the receptor of interest (e.g., CHO-K1/OXTR cells) are seeded into multi-well plates (e.g., 384-well black plates) and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The dye is taken up by the cells and, upon binding to calcium, its fluorescence properties change.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument adds the test compound (agonist) at various concentrations to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist (e.g., oxytocin).
-
Fluorescence Measurement: The fluorescence intensity is measured in real-time, immediately before and after the addition of the compound(s). An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the test compound. For agonists, a dose-response curve is generated to determine the EC50 value. For antagonists, the inhibition of the agonist response is used to calculate the IC50 value.
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor, a Gq/11-coupled receptor, primarily initiates a well-characterized signaling cascade leading to an increase in intracellular calcium. This pathway is central to many of the physiological effects of oxytocin.
Caption: Oxytocin Receptor Gq Signaling Pathway.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a non-peptide ligand like this compound.
Caption: Workflow for Ligand Selectivity Profiling.
Conclusion
This guide provides a comparative overview of the selectivity of this compound in relation to other non-peptide oxytocin receptor ligands. The data indicates that while this compound is a potent partial agonist of the OTR, it also exhibits significant activity at vasopressin receptors, specifically as a V1aR antagonist and a V2R agonist. In contrast, ligands like LIT-001 show a more favorable selectivity profile for the OTR over the V1aR. The choice of ligand for a particular research application should, therefore, be guided by a careful consideration of its full receptor activity profile to avoid potential off-target effects and to ensure the accurate interpretation of experimental results. The provided experimental protocols and workflow diagrams offer a foundational understanding of how such selectivity profiles are determined.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIT-001 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of TC OT 39 Cross-Reactivity with Vasopressin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of TC OT 39 at the human oxytocin receptor (OTR) and its cross-reactivity with human vasopressin receptor subtypes V1a and V2. The data presented is compiled from publicly available pharmacological data. This document is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
Introduction to this compound
This compound is a potent, non-peptide partial agonist of the oxytocin receptor.[1] Due to the high structural homology between the oxytocin and vasopressin receptors, it is crucial to characterize the selectivity profile of any OTR-targeted compound against its related vasopressin receptor subtypes.[2][3][4] This guide summarizes the binding affinity and functional potency of this compound at the OTR, V1a, and V2 receptors, providing a clear overview of its selectivity.
Quantitative Comparison of Receptor Activity
The pharmacological profile of this compound at the oxytocin and vasopressin V1a and V2 receptors is summarized in the tables below. Data is presented as equilibrium dissociation constant (Ki) for binding affinity and half-maximal effective concentration (EC50) for functional potency.
Table 1: Binding Affinity (Ki) of this compound at Oxytocin and Vasopressin Receptors
| Receptor Subtype | Ligand | Ki (nM) | Species |
| Vasopressin V1a | This compound | 330 | Human |
Note: A specific Ki value for this compound at the oxytocin and V2 receptors was not consistently reported in the reviewed literature.
Table 2: Functional Activity (EC50) of this compound at Oxytocin and Vasopressin Receptors
| Receptor Subtype | Ligand | EC50 (nM) | Functional Response | Species |
| Oxytocin Receptor | This compound | 33[1] / 180[5][6] | Partial Agonist | Human |
| Vasopressin V2 Receptor | This compound | 850 | Partial Agonist | Human |
Note: There are slight variations in the reported EC50 values for the oxytocin receptor across different sources.
Signaling Pathways
The activation of oxytocin and vasopressin receptors initiates distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.
Figure 1: Oxytocin Receptor (OTR) Signaling Pathway.
The oxytocin receptor primarily couples to Gαq/11 G-proteins.[7][8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades such as the MAPK pathway.[10]
Figure 2: Vasopressin V1a Receptor (V1aR) Signaling Pathway.
Similar to the OTR, the V1a receptor also couples to Gαq/11 proteins, leading to the activation of the phospholipase C pathway and subsequent increases in intracellular calcium and protein kinase C activity.[11]
Figure 3: Vasopressin V2 Receptor (V2R) Signaling Pathway.
In contrast, the V2 receptor primarily couples to Gαs proteins.[12][13] Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).[12]
Experimental Methodologies
The determination of binding affinities (Ki) and functional potencies (EC50) for compounds like this compound relies on standardized in vitro pharmacological assays.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Figure 4: Experimental Workflow for Ki Determination.
Protocol Outline:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., OTR, V1aR, or V2R) are prepared.
-
Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]-vasopressin) and increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (for EC50 Determination)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. The choice of assay depends on the signaling pathway of the receptor.
Calcium Mobilization Assay (for Gq-coupled receptors like OTR and V1aR):
-
Cell Culture: Cells expressing the receptor of interest are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a plate reader.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value.
cAMP Accumulation Assay (for Gs-coupled receptors like V2R):
-
Cell Culture: Cells expressing the V2 receptor are cultured in a multi-well plate.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 value.
Conclusion
This compound is a potent partial agonist of the oxytocin receptor with demonstrable cross-reactivity at vasopressin V1a and V2 receptors. It acts as an antagonist at the V1a receptor and a significantly less potent partial agonist at the V2 receptor compared to its activity at the OTR. This selectivity profile is important for researchers to consider when designing experiments and interpreting results involving this compound. The methodologies outlined in this guide provide a framework for the pharmacological characterization of this and other related compounds.
References
- 1. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GloSensor™ cAMP Assay Protocol [promega.de]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of TC OT 39 and L-368,899: Oxytocin and Vasopressin Receptor Ligands
This guide provides a detailed comparative analysis of two non-peptide modulators of the oxytocin and vasopressin receptor systems: TC OT 39 and L-368,899. Designed for researchers, scientists, and drug development professionals, this document outlines their biochemical properties, mechanisms of action, and selectivity profiles, supported by available experimental data.
Introduction to the Compounds
This compound is a non-peptide molecule characterized as a partial agonist of the oxytocin receptor (OTR) and an antagonist of the vasopressin V1a receptor.[1][2] Its dual activity makes it a valuable tool for dissecting the distinct roles of these closely related receptor systems.
L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor.[3][4] It exhibits high affinity for the OTR with significant selectivity over vasopressin V1a and V2 receptors.[3][5] Its ability to cross the blood-brain barrier has made it a widely used tool in neuroscience research to investigate the central effects of oxytocin.[4][6]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and L-368,899, detailing their binding affinities and functional activities at the oxytocin and vasopressin receptors. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: Binding Affinity (Ki) and Functional Activity (EC50/IC50) of this compound
| Receptor | Parameter | Value (nM) | Species/Assay System | Reference |
| Oxytocin Receptor (OTR) | EC50 | 33 | Not Specified | [1] |
| Oxytocin Receptor (OTR) | EC50 | 180 | Not Specified | [7] |
| Vasopressin V1a Receptor | Ki | 330 | Not Specified | [1][2][7] |
| Vasopressin V2 Receptor | EC50 | 850 | Not Specified | [1] |
Table 2: Binding Affinity (Ki) and Functional Activity (IC50) of L-368,899
| Receptor | Parameter | Value (nM) | Species/Assay System | Reference |
| Oxytocin Receptor (OTR) | IC50 | 8.9 | Rat Uterus | [3][5] |
| Oxytocin Receptor (OTR) | IC50 | 26 | Human Uterus | [3] |
| Oxytocin Receptor (OTR) | Ki | 12.38 | Coyote Brain | [8][9] |
| Vasopressin V1a Receptor | IC50 | 370 | Not Specified | [3][5] |
| Vasopressin V1a Receptor | Ki | 511.6 | Coyote Brain | [8] |
| Vasopressin V2 Receptor | IC50 | 570 | Not Specified | [3][5] |
Mechanism of Action and Signaling Pathways
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[5][10][11][12][13][14][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][10][11][12][13][14][15] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][10][11][12][13][14][15] This cascade of events is central to the physiological effects of oxytocin, such as uterine contractions.
This compound acts as a partial agonist at the OTR, meaning it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous ligand, oxytocin. At the V1a receptor, it acts as an antagonist, blocking the receptor and preventing its activation by vasopressin.
L-368,899 is a competitive antagonist at the OTR. It binds to the receptor at the same site as oxytocin but does not activate it, thereby blocking the effects of the endogenous ligand.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound or L-368,899) for the oxytocin receptor through competitive inhibition of a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the oxytocin receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin or a selective radiolabeled antagonist).
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled standard oxytocin receptor ligand to a separate set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol describes a general method for assessing the functional activity of compounds at the oxytocin receptor by measuring changes in intracellular calcium concentration.
-
Cell Culture and Dye Loading:
-
Culture cells expressing the oxytocin receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the plate to allow for de-esterification of the dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add the test compound (for agonist activity) or the test compound followed by oxytocin (for antagonist activity) to the wells.
-
Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the oxytocin-induced response against the log concentration of the test compound to determine the IC50 value.
-
References
- 1. karger.com [karger.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. Frontiers | Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy of TC OT 39 and Atosiban in Oxytocin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TC OT 39 and atosiban, two modulators of the oxytocin receptor (OTR). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies. This document summarizes key pharmacological data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.
Introduction
Oxytocin (OT) is a neuropeptide that plays a crucial role in a variety of physiological processes, including uterine contraction during labor, lactation, and social bonding. The oxytocin receptor (OTR), a G-protein coupled receptor, is the primary target for therapeutic intervention in conditions such as preterm labor. Atosiban is a well-established OTR antagonist used clinically as a tocolytic to delay premature labor.[1] this compound, a newer non-peptide compound, has been characterized as a partial agonist of the OTR and an antagonist of the vasopressin V1a receptor. This guide provides a comparative analysis of their efficacy based on available experimental data.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound and atosiban, providing a quantitative comparison of their activity at the oxytocin and related vasopressin receptors.
| Compound | Target Receptor | Parameter | Value (nM) | Notes |
| This compound | Oxytocin Receptor | EC50 | 33, 180[1] | Partial agonist activity. |
| Oxytocin Receptor | Ki | 147[2] | Binding affinity. | |
| Vasopressin V1a Receptor | Ki | 330 | Antagonist activity. | |
| Vasopressin V2 Receptor | Ki | >1000[2] | Low antagonist activity. | |
| Atosiban | Oxytocin Receptor | IC50 | 5 | Inhibition of oxytocin-induced Ca2+ increase.[3] |
| Vasopressin V1a Receptor | - | - | Atosiban is a known competitive antagonist of the V1a receptor. |
Signaling Pathways and Mechanisms of Action
The activation of the oxytocin receptor by its endogenous ligand, oxytocin, initiates a signaling cascade that leads to uterine muscle contraction. Atosiban acts as a competitive antagonist, blocking oxytocin from binding to its receptor and thereby inhibiting this cascade. This compound, as a partial agonist, can weakly activate the receptor but also competes with the full agonist (oxytocin), which can lead to a net reduction in signaling in the presence of high oxytocin concentrations. Both compounds also interact with the vasopressin V1a receptor, which can contribute to their overall physiological effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the efficacy of compounds like this compound and atosiban.
Radioligand Binding Assay for Oxytocin Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
a. Membrane Preparation:
-
Homogenize tissues or cells expressing the oxytocin receptor (e.g., CHO-K1 cells overexpressing human OTR) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine the protein concentration using a standard method like the Bradford assay.
b. Competition Binding Assay:
-
In a 96-well plate, add a constant amount of the membrane preparation (e.g., 20-50 µg protein/well).
-
Add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) at a concentration near its Kd value.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or atosiban).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled oxytocin.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium following oxytocin receptor activation.
a. Cell Preparation:
-
Plate cells expressing the oxytocin receptor (e.g., CHO-K1/OTR) in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
b. Agonist Mode:
-
Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader to capture the calcium response.
-
Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
c. Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound (e.g., atosiban) for a defined period.
-
Add a fixed concentration of oxytocin (typically its EC80) to all wells to stimulate calcium release.
-
Measure the fluorescence intensity and plot the inhibition of the oxytocin-induced response against the antagonist concentration to determine the IC50 value.
In Vivo Model of Uterine Contraction (Rat Model)
This in vivo assay assesses the tocolytic efficacy of a compound by measuring its ability to inhibit oxytocin-induced uterine contractions in an anesthetized rat.
a. Animal Preparation:
-
Use a time-mated pregnant rat on day 21 of gestation.
-
Anesthetize the animal (e.g., with urethane).
-
Insert a pressure-sensitive catheter into the uterine horn to monitor intrauterine pressure changes.
-
Cannulate a femoral vein for intravenous administration of compounds.
b. Experimental Procedure:
-
Allow the animal to stabilize and record baseline uterine activity.
-
Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.
-
Once a stable pattern of contractions is established, administer the test compound (e.g., this compound or atosiban) intravenously as a bolus followed by a continuous infusion.
-
Record the changes in the frequency and amplitude of uterine contractions for a defined period.
-
Analyze the data to determine the dose-dependent inhibitory effect of the test compound on oxytocin-induced uterine contractions.
Conclusion
Atosiban is a potent oxytocin receptor antagonist with well-documented tocolytic effects. This compound presents a more complex pharmacological profile as a partial agonist at the oxytocin receptor and an antagonist at the vasopressin V1a receptor. The choice between these two compounds for research purposes will depend on the specific experimental question. Atosiban is a suitable tool for studies requiring complete blockade of oxytocin signaling. This compound may be useful for investigating the effects of partial OTR activation or for studies where V1a receptor antagonism is also of interest. The experimental protocols provided in this guide offer a starting point for the in-house validation and comparison of these and other oxytocin receptor modulators.
References
A Comparative Guide to TC OT 39: A Non-Peptide Alternative to Traditional Oxytocin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide oxytocin receptor (OTR) agonist, TC OT 39, with traditional peptide-based agonists. It synthesizes available experimental data to highlight key differences in receptor affinity, functional activity, and potential therapeutic applicability. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field.
Introduction: The Evolving Landscape of Oxytocin Receptor Agonism
The oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR), is a critical target in drug development, primarily known for its role in uterine contraction during labor and lactation.[1][2] Its involvement in social behavior, anxiety, and cardiovascular regulation has expanded its therapeutic potential into neuropsychiatric and other disorders.[3] For decades, the field has been dominated by peptide-based agonists, such as the endogenous hormone oxytocin and its longer-acting analog, carbetocin.[4]
While effective, peptide-based drugs suffer from inherent limitations, including poor oral bioavailability and limited ability to cross the blood-brain barrier, restricting their administration routes and central nervous system applications.[5][6] This has driven the development of non-peptide, small-molecule agonists like this compound, which offer the promise of improved pharmacokinetic properties and novel therapeutic opportunities.[7][8]
Signaling Pathway of the Oxytocin Receptor
The primary signaling cascade initiated by OTR activation involves coupling to Gαq/11 proteins.[9][10] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This surge in intracellular Ca2+ is the principal mechanism behind physiological responses like myometrial smooth muscle contraction.[2] The OTR can also couple to other G-proteins, including Gs and Gi, leading to the modulation of additional signaling pathways.[10][12]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and representative peptide-based agonists.
Table 1: Receptor Binding and Functional Activity Profile
This table compares the potency (EC₅₀) and binding affinity (Kᵢ) of this compound and key peptide agonists at the human oxytocin receptor (OTR) and the closely related vasopressin receptors (V₁ₐ and V₂). Lower values indicate higher potency or affinity.
| Compound | Type | OTR EC₅₀ (nM) | OTR Kᵢ (nM) | V₁ₐ Kᵢ (nM) | V₂ EC₅₀ (nM) | Selectivity Notes |
| This compound | Non-Peptide | 33 | 147[13] | 330[14] | 850 | Partial agonist at OTR and V₂R; antagonist at V₁ₐR.[13] |
| Oxytocin | Peptide | 0.08[15] | 0.83[16] | 20.38[16] | 330[15] | Endogenous agonist with high potency at OTR. Lower affinity for vasopressin receptors.[16][17] |
| Carbetocin | Peptide | N/A | N/A | N/A | N/A | A long-acting peptide agonist with a binding profile similar to oxytocin.[4][18] |
| [Thr⁴,Gly⁷]OT (TGOT) | Peptide | N/A | N/A | N/A | N/A | A widely used, highly selective peptide agonist for OTR in research.[15][16] |
N/A: Specific comparable data not available in the searched literature. EC₅₀ is the concentration for half-maximal activity. Kᵢ is the inhibition constant.
Table 2: General Pharmacokinetic and Physicochemical Properties
This table provides a qualitative comparison of the general properties that differentiate non-peptide small molecules from peptide-based agonists.
| Property | This compound (Non-Peptide) | Peptide Agonists (e.g., Oxytocin) |
| Molecular Weight | Low (600.78 g/mol ) | High (~1007 g/mol ) |
| Oral Bioavailability | Potentially higher[3][5] | Generally low to negligible[5] |
| Blood-Brain Barrier Penetration | More likely[5] | Very limited[5] |
| Metabolic Stability | Generally higher | Susceptible to rapid enzymatic degradation by oxytocinase.[19] |
| Route of Administration | Potential for oral | Typically intravenous or intranasal.[19][20] |
Experimental Methodologies
Detailed protocols are essential for reproducing and comparing experimental findings. Below are representative methodologies for key assays used to characterize oxytocin agonists.
Protocol 1: Cell-Based Functional Reporter Assay (for EC₅₀ Determination)
This protocol describes a common method to quantify the functional activity of a test compound at the OTR using a luciferase reporter system.
-
Cell Culture: Human OTR-expressing reporter cells are thawed and cultured in a specialized medium (e.g., Cell Recovery Medium) in a T75 flask and incubated at 37°C in a 5% CO₂ incubator.[21]
-
Assay Plate Preparation: After reaching sufficient confluency, cells are harvested, resuspended in Compound Screening Medium, and seeded into a 96-well white, cell culture-ready assay plate.[21]
-
Compound Preparation and Application: Test compounds (e.g., this compound, Oxytocin) are serially diluted to create a range of concentrations. The diluted compounds are then added to the appropriate wells of the assay plate containing the cells.[21]
-
Incubation: The plate is incubated for a set period (e.g., 5-6 hours) at 37°C to allow for receptor activation and subsequent reporter gene expression.[21]
-
Luminescence Detection: Luciferase detection reagents are added to each well to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to OTR activation, is quantified using a luminometer.[21]
-
Data Analysis: Luminescence values are plotted against the log of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to calculate the EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response.[21]
Protocol 2: In Vivo Uterine Contraction Assay (Rat Model)
This protocol outlines a method to assess the in vivo efficacy of an oxytocin agonist by measuring its effect on uterine contractions in a rat model. This compound has been shown to be active in such a model.
-
Animal Preparation: Anesthetized, female Sprague-Dawley rats, often pre-treated with estrogen to sensitize the uterus, are used. A catheter is implanted in the jugular vein for intravenous compound administration, and a pressure-sensitive balloon or probe is inserted into a uterine horn to monitor intrauterine pressure.[22]
-
Baseline Measurement: A stabilization period is allowed to record baseline uterine activity.
-
Compound Administration: The test compound (e.g., this compound) or a reference agonist (e.g., oxytocin) is administered intravenously.[22]
-
Response Monitoring: Changes in the frequency and amplitude of uterine contractions are continuously recorded for a defined period following administration.[22]
-
Data Analysis: The contractile response is quantified and compared to baseline and vehicle control groups to determine the compound's uterotonic efficacy. For antagonists, the assay is modified to measure the inhibition of oxytocin-induced contractions.[22]
Drug Discovery and Evaluation Workflow
The development of novel OTR agonists follows a structured workflow, from initial high-throughput screening to detailed in vivo characterization.
Conclusion
This compound represents a significant advancement in the pursuit of non-peptide oxytocin receptor agonists.[7] While endogenous oxytocin remains the benchmark for potency at the OTR, this compound demonstrates a distinct pharmacological profile as a potent partial agonist. Its key advantage lies in its small-molecule nature, which offers the potential for improved oral bioavailability and central nervous system penetration—critical features that peptide-based agonists lack.[3][5]
However, its activity profile, including partial agonism at the V₂ receptor and antagonism at the V₁ₐ receptor, must be carefully considered for specific therapeutic applications.[13] For researchers and drug developers, this compound serves as a valuable pharmacological tool and a structural template for designing the next generation of OTR modulators with tailored selectivity and superior drug-like properties. The choice between a non-peptide agonist like this compound and a traditional peptide will ultimately depend on the desired therapeutic outcome, target tissue, and required route of administration.
References
- 1. Oxytocin signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of Oxytocin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Long-Acting and Selective Oxytocin Peptide Analogs Show Antidiabetic and Antiobesity Effects in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-peptide oxytocin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Nonpeptide as Oxytocin Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration of oxytocin affects vasopressin V2 receptor and aquaporin-2 gene expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicinearticle.com [medicinearticle.com]
- 20. Protocol for an experimental investigation of the roles of oxytocin and social support in neuroendocrine, cardiovascular, and subjective responses to stress across age and gender - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. Synthetic antagonists of in vivo responses by the rat uterus to oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Notice: TC OT 39 Disposal Procedures
Disclaimer: TC OT 39 is a specific research chemical identified as a non-peptide partial agonist of the oxytocin receptor.[1][2][3][4] The information provided herein is for guidance purposes only and is based on general best practices for laboratory chemical disposal. It is not a substitute for a formal Safety Data Sheet (SDS). You must consult the SDS provided by the manufacturer for this compound before handling or disposing of this compound. Failure to adhere to the specific instructions in the SDS can result in serious safety hazards and regulatory violations.
Immediate Safety & Pre-Disposal Planning
Before beginning any disposal process, ensure you are operating in a designated and properly equipped area. A comprehensive Chemical Hygiene Plan (CHP) should be in place for your laboratory, outlining procedures for handling hazardous substances.[5][6]
Personal Protective Equipment (PPE) is mandatory. Based on the nature of the compound (a bioactive small molecule), the following PPE should be used:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, buttoned fully.
-
Respiratory Protection: Use only under a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]
Step-by-Step Disposal Protocol for this compound
This protocol assumes this compound is classified as a non-hazardous waste unless otherwise specified by the SDS. Should the SDS indicate hazardous characteristics (e.g., toxicity, reactivity), the procedure must be modified to comply with EPA and local regulations for hazardous waste.[8][9][10][11]
Step 1: Waste Identification and Segregation
-
Confirm the Waste: Ensure the waste container exclusively contains this compound and is not mixed with other reactive chemicals.[12]
-
Consult the SDS: The SDS is the definitive source for determining if this compound is a P-listed or U-listed hazardous waste, which requires stringent disposal protocols.[13]
-
Segregate: Do not mix this compound waste with solvents, aqueous waste, or other solid chemical waste unless explicitly permitted by your institution's waste management plan.
Step 2: Containerization
-
Primary Container: Collect waste this compound (solid powder) in a clearly labeled, sealable container that is compatible with the chemical.
-
Labeling: The waste container must be labeled with:
Step 3: Neutralization / Deactivation (If Required)
-
The SDS for this compound or similar compounds may specify a deactivation procedure. A common method for bioactive organic molecules involves chemical degradation.
-
Example Protocol (Hypothetical - Must be verified with SDS):
-
Work within a chemical fume hood.
-
Slowly add the solid waste to a solution of 10% sodium hypochlorite (bleach).
-
Allow the mixture to stir for a minimum of 2 hours to ensure complete degradation.
-
Neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable acid or base.
-
Dispose of the neutralized liquid as aqueous chemical waste.
-
Step 4: Final Disposal
-
Non-Hazardous: If confirmed as non-hazardous, the labeled waste container should be transferred to your institution's designated chemical waste storage area for collection by a licensed waste management vendor.
-
Hazardous: If this compound is deemed hazardous waste by the EPA or local regulations, it must be managed by a certified hazardous waste contractor.[8][10] The waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal facility.[10][14]
-
Prohibited Disposal: Do not pour this compound, or solutions containing it, down the drain.[6] Do not dispose of it in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste profiling.
| Property | Value | Source |
| Molecular Weight | 600.78 g/mol | [1][3] |
| CAS Number | 479232-57-0 | [1][3][4] |
| EC₅₀ (Oxytocin Receptor) | 33 nM - 180 nM | [1][2][3] |
| Kᵢ (V₁ₐ Receptor) | 330 nM | [1][2][3] |
| Recommended Storage | Store at -20°C | [1][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nps.edu [nps.edu]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. fishersci.com [fishersci.com]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. usbioclean.com [usbioclean.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Essential Safety and Logistics for Handling TC OT 39
Disclaimer: No specific Safety Data Sheet (SDS) for TC OT 39 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel, non-peptide receptor modulators in a research laboratory setting. It is imperative to supplement this information with a thorough risk assessment specific to your laboratory's conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
This compound is a potent non-peptide oxytocin receptor partial agonist and a vasopressin V1a receptor antagonist.[1] As with any novel research compound with limited toxicological data, it should be handled with a high degree of caution.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This should be considered the baseline, and a site-specific risk assessment may necessitate additional measures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2] A face shield should be worn over safety glasses when there is a splash hazard.[2] | Protects against accidental splashes of solutions containing this compound and from airborne particles of the solid compound. |
| Hand Protection | Double-gloving with compatible nitrile gloves is recommended.[2] Check manufacturer's glove compatibility charts for the specific solvents being used. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | A fully buttoned lab coat, preferably a barrier coat resistant to chemicals.[3][4] Long pants and closed-toe shoes are mandatory.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required when handling the solid compound outside of a certified chemical fume hood or glove box.[5] Consult EHS. | Prevents inhalation of the powdered compound, which is a primary route of exposure for potent substances. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with signage indicating the presence of a potent compound.
-
Ventilation: Whenever possible, handle this compound within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[6]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit specifically for chemical spills readily available.
2. Step-by-Step Handling Protocol:
-
Weighing:
-
If possible, weigh the solid compound within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Use dedicated spatulas and weigh boats.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
-
Use in Experiments:
-
Clearly label all vessels containing this compound.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize drips and spills.
-
-
Decontamination:
-
Wipe down all surfaces in the designated handling area with an appropriate deactivating solution (if known) or a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous waste.[7][8]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh boats, paper towels, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[9]
-
The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated sharps container.
-
2. Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents, including this compound and any solvents.[10]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[8] The storage area should be secure and have secondary containment.
3. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Do not dispose of any this compound waste down the drain or in the regular trash.[7]
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. westlab.com [westlab.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
